Dinaciclib is a ATP-competitive inhibitor with high potency and selectivity for specific CDKs. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC₅₀) values.
| CDK Target | Reported IC₅₀ Values | Primary Role |
|---|---|---|
| CDK2 | 1 nM [1] | Cell cycle progression (S-phase) [2] |
| CDK5 | 1 nM [1] | Neural development, DNA repair [2] [3] |
| CDK9 | 4 nM [1] | Transcriptional elongation [2] |
| CDK1 | 3-4 nM [1] | Cell cycle progression (G2/M phase) [2] |
Its high selectivity is attributed to an intricate network of hydrogen bonds and van der Waals interactions within the ATP-binding site, as revealed by a co-crystal structure of this compound bound to CDK2 [1]. Interestingly, this compound also demonstrates weak binding to the acetyl-lysine recognition site of the bromodomain BRDT, although this is not considered its primary mechanism [1].
This compound exerts its anti-cancer effects through two primary, interconnected mechanisms: disrupting the cell cycle and inhibiting transcription.
The following diagram illustrates the core signaling pathways affected by this compound and how they converge to induce apoptosis.
Preclinical studies across various cancer types provide evidence for this compound's efficacy and illuminate its mechanism. Key experimental approaches and findings are summarized below.
| Cancer Model | Experimental Findings | Key Readouts |
|---|---|---|
| Cholangiocarcinoma (CCA) | Synergistic tumor growth inhibition with gemcitabine in vivo; superior to palbociclib [2]. | ↓ Ki-67, ↓ phospho-Histone H3, ↑ Caspase 3/7 activity [2]. |
| Medulloblastoma | 100-fold greater potency than palbociclib in eradicating cells; induces apoptosis [5]. | ↓ phospho-RNA Pol II, ↓ MYC, ↓ MCL-1 [5]. |
| Chronic Lymphocytic Leukaemia (CLL) | Blocks pro-survival pathways and synergizes with BCL-2 inhibitor ABT-199 [6]. | ↓ MCL-1, ↓ BCL-xL, inhibition of STAT3, NF-κB, AKT pathways [6]. |
| Platinum-Resistant Ovarian Cancer | Effective as monotherapy and additive/synergistic with cisplatin; overcomes resistance [3] [4]. | Cell cycle arrest (G2/M), ↑ ROS, ↓ Survivin, ↓ XIAP [4]. |
Standard protocols for investigating this compound's effects in vitro include:
The robust preclinical data has supported the advancement of this compound into clinical trials and highlighted its potential in specific therapeutic contexts.
The discovery of dinaciclib was driven by an in vivo screening approach that functionally integrated both efficacy and safety parameters to select a clinical candidate with an optimal therapeutic index [1]. This strategy aimed to identify compounds capable of achieving robust anti-tumor efficacy before the onset of dose-limiting toxicities.
This compound is a multi-targeted inhibitor that potently and selectively inhibits key cyclin-dependent kinases involved in cell cycle progression and transcriptional regulation [2] [3].
The table below summarizes its primary kinase targets and their roles in cancer cells:
| CDK Target | IC50 Value (nmol/L) | Primary Role in Cancer |
|---|---|---|
| CDK1 | 1-3 [2] [4] | Regulates G2/M phase transition and mitosis [5]. |
| CDK2 | 1 [2] [4] | Promotes G1/S phase transition and S-phase progression [5]. |
| CDK5 | 1 [2] [4] | Regulates neuronal function and is implicated in the pathogenesis of various cancers [1] [6]. |
| CDK9 | 4 [2] [4] | Controls transcriptional elongation via RNA polymerase II phosphorylation; its inhibition rapidly depletes short-lived pro-survival proteins like Mcl-1 [5] [4]. |
The concerted inhibition of these CDKs leads to several critical cellular outcomes:
The following diagram illustrates the primary signaling pathways affected by this compound and the consequent anti-tumor effects:
This compound demonstrated broad and potent anti-tumor activity across a wide range of preclinical models, including solid tumors and hematological malignancies.
| Cancer Type / Model | Key Preclinical Findings |
|---|---|
| Pancreatic Cancer | Induced significant tumor growth inhibition in 10/10 low-passage patient-derived xenografts; combination with gemcitabine was more effective than either agent alone [6]. |
| Cholangiocarcinoma (CCA) | Suppressed cell proliferation, induced caspase 3/7 activity and apoptosis in patient-derived xenograft cells (PDXC) and cell lines; combination with gemcitabine produced robust, sustained tumor inhibition in a PDX mouse model [3]. |
| Chronic Lymphocytic Leukemia (CLL) | Promoted apoptosis and overcame microenvironmental cytokine protection in CLL cells [7]. |
| Melanoma | Exhibited anti-melanoma activity dependent on p53 signaling [7]. |
| Osteosarcoma | Induced apoptosis as a single agent and in combination with an HSP90 inhibitor [7]. |
| Pediatric Cancers | Showed high cytotoxicity in vitro against the Pediatric Preclinical Testing Program (PPTP) panel; significantly delayed tumor progression in a majority of solid tumor and leukemia xenograft models [5]. |
To help you evaluate or replicate key findings, here are methodologies from pivotal studies.
1. In Vitro Kinase Assay [4]
2. Cell-Based Efficacy and Mechanism Assay [7] [4]
3. In Vivo Xenograft Efficacy Study [5] [6]
As of the latest information, this compound remains an investigational drug and has not received FDA approval for commercial use [7] [8]. It has been evaluated in multiple clinical trials:
This compound (MK-7965, SCH727965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant preclinical efficacy across diverse hematological malignancies and solid tumors. As a second-generation CDK inhibitor, this compound primarily targets CDK1, CDK2, CDK5, and CDK9 with half-maximal inhibitory concentration (IC~50~) values in the low nanomolar range (1-4 nM) [1] [2]. These specific CDKs play critical roles in both cell cycle progression (CDK1, CDK2) and transcriptional regulation (CDK5, CDK9), positioning this compound as a multifaceted therapeutic agent capable of simultaneously disrupting cell cycle control and transcriptional processes in cancer cells. The broad-spectrum activity of this compound across various preclinical models has generated considerable interest in its potential clinical applications, particularly for malignancies with limited treatment options.
Table 1: Primary Molecular Targets of this compound and Their Cellular Functions
| CDK Target | IC~50~ Value | Primary Cellular Function | Role in Oncogenesis |
|---|---|---|---|
| CDK1 | 3 nM | G2/M phase cell cycle progression | Prevents mitotic entry, induces G2/M arrest |
| CDK2 | 1 nM | G1/S phase transition, S phase progression | Inhibits DNA synthesis, induces S phase arrest |
| CDK5 | 1 nM | Neuronal development, transcription regulation | Disrupts transcription, reduces Mcl-1 levels |
| CDK9 | 4 nM | RNA polymerase II phosphorylation, transcription elongation | Suppresses short-lived anti-apoptotic proteins |
This compound has demonstrated remarkable efficacy in various hematological malignancies, particularly in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). In hypodiploid ALL, a subtype with particularly poor prognosis, this compound exhibited synergistic activity with venetoclax (BCL-2 inhibitor) both in vitro and in vivo. The combination achieved 97% growth inhibition in NALM-16 cells (hypodiploid near-haploid pre-B-ALL cell line) with a Bliss synergy score of 0.32, indicating strong pharmacological synergy [3]. This combination therapy successfully eradicated leukemic blasts in patient-derived xenograft (PDX) mouse models, with minimal off-target toxicity observed. The proposed mechanism for this synergy involves simultaneous inhibition of BCL-2 by venetoclax and MCL-1 suppression through this compound's inhibition of CDK9 [3].
In T-cell acute lymphoblastic leukemia (T-ALL), this compound monotherapy significantly reduced cell viability and completely blocked colony formation across multiple patient-derived T-ALL cell lines [4]. Treatment with this compound resulted in downregulation of key pro-survival proteins including survivin, cyclin T1, and the oncogene c-MYC. Furthermore, this compound treatment promoted cell cycle arrest at G2/M phase and significantly induced apoptosis. These promising in vitro findings translated to in vivo efficacy, with this compound treatment extending survival in a T-ALL cell xenograft mouse model [4].
Table 2: Efficacy of this compound in Hematological Malignancies
| Cancer Type | Model System | Key Efficacy Findings | Proposed Mechanisms |
|---|---|---|---|
| Hypodiploid ALL | NALM-16 cells, PDX mice | 97% growth inhibition in combination with venetoclax; Eradication of leukemic blasts in PDX models | BCL-2 and MCL-1 dual inhibition; Bliss synergy score: 0.32 |
| T-ALL | Patient-derived cell lines, xenograft mice | Complete blockade of colony formation; Extended survival in vivo | Downregulation of survivin, cyclin T1, c-MYC; G2/M cell cycle arrest |
| AML | HL-60, KG-1 cell lines, primary cells | IC~50~: 8.46 nM (HL-60), 13.7 nM (KG-1); Cell cycle arrest; ERK1/STAT3/MYC pathway inhibition | G0/G1 and G2/M phase accumulation; Reduced phospho-ERK1, STAT3, c-MYC |
| Lymphoma (Raji cells) | In vitro cultures, xenograft models | Induction of apoptosis; G2/M cell cycle block; Tumor growth inhibition in vivo | CDK1 pathway modulation; Caspase-3 activation; PARP cleavage |
This compound has shown considerable promise in various solid tumors, including cholangiocarcinoma (CCA), oral squamous cell carcinoma (OSCC), thyroid cancer, and malignant glioma. In CCA, a highly aggressive malignancy with limited treatment options, this compound demonstrated potent anti-proliferative effects in patient-derived xenograft cells (PDXC) and established CCA cell lines, with IC~50~ values in the low nanomolar range [2]. Treatment with this compound significantly suppressed expression of its molecular targets CDK2, CDK5, and CDK9, along with anti-apoptotic proteins BCL-XL and BCL-2. Importantly, this compound in combination with gemcitabine (standard chemotherapy for CCA) produced robust and sustained inhibition of tumor progression in a PDX mouse model, exceeding the efficacy of either agent alone [2].
In oral squamous cell carcinoma, this compound significantly reduced cell proliferation in a dose-dependent manner across multiple OSCC cell lines (Ca9-22, OECM-1, HSC-3) [5]. Mechanistic studies revealed that this compound induces cell cycle arrest at both G1/S and G2/M transitions by downregulating key cyclins (A, B, D, E) and CDKs (1, 2). Additionally, this compound treatment upregulated apoptotic markers including cleaved-caspase-3 and cleaved-PARP, confirming its pro-apoptotic effects in OSCC models [5].
The anti-tumor activity of this compound primarily stems from its ability to simultaneously induce cell cycle arrest and promote apoptotic cell death. In lymphoma Raji cells, this compound treatment induced DNA fragmentation and increased the sub-G1 cell population, both hallmarks of apoptosis [6]. This was accompanied by caspase-3 activation and PARP cleavage, key executioners of the apoptotic cascade. This compound consistently induced G2/M cell cycle arrest across multiple cancer types, though the specific arrest phase varies somewhat between cell types, suggesting context-dependent effects [6] [5] [7].
The molecular pathways governing this compound-mediated apoptosis involve both intrinsic and extrinsic apoptotic machinery. In malignant human glioma cell lines, this compound promoted proteasomal degradation of Mcl-1, an anti-apoptotic BCL-2 family protein, thereby sensitizing cells to apoptosis induction [8]. This Mcl-1 reduction was particularly significant given that Mcl-1 is a known resistance factor for BH3-mimetic drugs like ABT-737. Accordingly, the combination of this compound with ABT-737 resulted in enhanced apoptotic cell death in glioma models, demonstrating the therapeutic potential of simultaneously targeting CDKs and BCL-2 family proteins [8].
Beyond canonical cell cycle regulation, this compound influences several additional signaling pathways contributing to its anti-tumor efficacy. In AML models, this compound was found to inhibit the ERK1/STAT3/MYC axis in addition to its expected effects on cell cycle control [9]. This pathway inhibition resulted in reduced proliferation and enhanced apoptosis, particularly in HL-60 cells. Interestingly, the specific mechanisms of this compound action appear to vary between cell types, as KG-1 AML cells responded primarily through traditional cell cycle disruption rather than ERK1/STAT3/MYC pathway modulation [9].
In OSCC models, gene set enrichment analysis (GSEA) of head and neck squamous cell carcinoma (HNSC) patients revealed that this compound targets critically dysregulated pathways in these malignancies, including DNA replication, G1/S transition, and G2/M transition checkpoints [5]. The drug effectively counteracted the upregulated cell cycle genes characteristic of HNSC tumors, particularly cyclins (CCNA1, CCNB1, CCND1, CCNE1) and CDKs (CDK1, CDK2) that drive uncontrolled proliferation in these cancers.
Diagram 1: this compound's multidimensional mechanism of action involving cell cycle arrest, transcriptional inhibition, and apoptosis induction through multiple molecular pathways.
The synergistic potential of this compound with other anti-cancer agents represents a promising approach to enhance efficacy and overcome resistance mechanisms. The most extensively studied combination involves this compound with BH3-mimetics targeting BCL-2 family proteins. In hypodiploid ALL models, the combination of this compound with venetoclax (BCL-2 inhibitor) demonstrated superior efficacy compared to either agent alone, resulting in near-complete eradication of leukemic blasts in PDX models [3]. Similarly, in malignant glioma models, this compound synergized with ABT-737 (BCL-2/BCL-xL inhibitor) by promoting Mcl-1 degradation, thereby overcoming a key resistance mechanism to BH3-mimetics [8].
In solid tumors, this compound has shown beneficial combinations with conventional chemotherapy. In cholangiocarcinoma models, this compound combined with gemcitabine produced significantly enhanced anti-tumor activity compared to monotherapy with either agent [2]. The combination resulted in substantial suppression of proliferative markers phospho-histone H3 and Ki-67 in tumor samples, indicating robust inhibition of tumor cell proliferation. This combination approach allowed for potentially lower doses of both agents while maintaining efficacy, possibly reducing treatment-related toxicities.
Table 3: Promising Combination Strategies with this compound
| Combination Partner | Cancer Model | Key Synergistic Effects | Proposed Mechanism |
|---|---|---|---|
| Venetoclax (BCL-2 inhibitor) | Hypodiploid ALL | 97% growth inhibition; Eradication of blasts in PDX models | Dual targeting of BCL-2 and MCL-1; Complementary apoptosis activation |
| ABT-737 (BCL-2/xL inhibitor) | Malignant glioma | Enhanced apoptosis; Overcoming therapeutic resistance | This compound-induced Mcl-1 degradation eliminates key resistance factor |
| Gemcitabine (chemotherapy) | Cholangiocarcinoma | Robust, sustained tumor growth inhibition; Reduced proliferative markers | Complementary mechanisms attacking different cell cycle phases |
| Pembrolizumab (anti-PD-1) | Hematologic malignancies | Enhanced anti-tumor immunity (preclinical rationale) | Potential immunogenic cell death effects |
Cell Viability and Proliferation Assays: Standard protocols for assessing this compound's effects on cell viability include MTS assays (for glioma cells [8]), lactate dehydrogenase (LDH) release assays (for thyroid cancer cells [7]), and direct cell counting methods (for AML cells [9]). Typically, cells are plated in 24-96 well plates and treated with serially diluted this compound (common range: 0-100 nM) for 24-96 hours. The half-maximal effective concentration (EC~50~) or half-maximal inhibitory concentration (IC~50~) is then calculated using software such as CompuSyn [7]. For colony formation assays, cells are treated with this compound for 24 hours, then allowed to grow in drug-free medium for 7-14 days before staining with crystal violet and counting colonies [6] [4].
Cell Cycle Analysis: For cell cycle distribution assessment, cells are treated with this compound (typically 25 nM) for 24 hours, fixed in ethanol, treated with RNase A, and stained with propidium iodide (PI) [7]. DNA content is analyzed by flow cytometry, with cell cycle phases quantified using software such as Cell Quest or ModFit. This compound typically induces G2/M phase accumulation, though specific patterns vary by cell type [6] [5] [7].
Apoptosis Assays: Apoptosis is commonly evaluated using multiple complementary methods. Annexin V/PI staining followed by flow cytometry detects early and late apoptotic populations [6]. Caspase activity assays measure cleavage of fluorogenic substrates specific for caspases-3/7 [2] [7]. Additional methods include TUNEL staining for DNA fragmentation [6] and Western blot analysis of apoptotic markers such as cleaved PARP, cleaved caspase-3, and Bax/Bcl-2 ratios [5] [8].
Diagram 2: Comprehensive experimental workflow for evaluating this compound efficacy including both in vitro assessment methods and in vivo model systems.
Animal Models: Preclinical in vivo studies of this compound primarily utilize immunodeficient mouse strains such as NSG (NOD-scid-gamma) or nude mice to permit engraftment of human cancer cells [3] [2]. Two main approaches are employed: (1) Patient-derived xenograft (PDX) models generated by implanting primary human tumor samples directly into mice, preserving original tumor characteristics [3] [2]; and (2) Cell line-derived xenograft models established using established cancer cell lines (e.g., Raji lymphoma cells [6], T-ALL patient-derived cells [4]).
Drug Administration and Dosing: this compound is typically administered via intraperitoneal injection at doses ranging from 20-50 mg/kg, with varying schedules depending on the study [3] [6]. Common regimens include twice-weekly administration [3] or once weekly for 3 weeks followed by a 1-week recovery period [1]. For combination studies with oral agents like venetoclax, the second drug is administered via oral gavage using established protocols [3].
Endpoint Measurements: Study endpoints typically include tumor volume measurements (using calipers), bioluminescent imaging (for luciferase-transduced cells [3]), overall survival, and post-treatment analysis of harvested tumors. Histological and molecular analyses often include immunohistochemistry for proliferation markers (Ki-67, pHH3) [2], Western blotting of target proteins [6] [8], and TUNEL staining for apoptosis detection [6].
Despite promising preclinical results, several important limitations and research gaps remain. The variable efficacy of this compound across different cancer types and even within the same cancer type suggests that predictive biomarkers are needed to identify responsive patient populations [2] [9]. While this compound has demonstrated favorable safety profiles in preclinical models, its clinical translation has been challenging, with disappointing results in some solid tumor trials [8]. This underscores the importance of developing better patient selection strategies and combination approaches.
Future research should focus on several key areas: First, identification of biomarkers predictive of this compound response, potentially including CDK expression levels, specific genetic alterations, or functional signatures of pathway dependency. Second, optimization of combination regimens to enhance efficacy while minimizing overlapping toxicities. Third, exploration of this compound's effects on the tumor microenvironment and potential immunomodulatory properties that could complement immunotherapy approaches. Finally, development of improved formulations or delivery strategies to enhance tumor-specific delivery and reduce off-target effects.
Dinaciclib is a multi-CDK inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 at nanomolar concentrations [1] [2]. Its induction of apoptosis involves a multi-faceted mechanism:
The following diagram summarizes the core pathway through which this compound induces apoptosis.
This compound induces apoptosis via CDK inhibition.
The pro-apoptotic mechanism of this compound has been validated across various cancer models. Key findings are summarized in the table below.
| Cancer Type | Key Targets & Mechanisms | Experimental Models | Reference |
|---|---|---|---|
| Lymphoma (Raji cells) | CDK1-involved pathway; G2/M arrest; ↓ cell cycle proteins | Raji cells; Drug-resistant Raji/Dinaciclib cells; Nude mouse xenografts | [3] |
| Cholangiocarcinoma (CCA) | CDK2/5/9; ↓ BCL-XL & BCL2; Caspase 3/7 activation | Patient-derived xenograft cells (PDXC); CCA cell lines; PDX mouse model | [1] |
| Soft-Tissue Sarcomas | CDK1/9; Mitochondrial apoptosis; Bcl-xL as key regulator | STS cell lines; 3D microspheres | [5] |
| Ovarian Cancer | CDK1/2/5/9; G2/M & G0/G1 arrest; ↑ ROS; ↓ Mcl-1, XIAP, Survivin | Ovarian cancer cell lines; Nude mouse xenografts | [2] |
| Thyroid Cancer | CDK1/2/5/9; G2/M arrest; Caspase-3 activation | Papillary, follicular, & anaplastic thyroid cancer cell lines | [4] |
The following methodologies are critical for investigating this compound's effects in vitro.
Cell Viability and Proliferation Assays
Cell Cycle Analysis by Flow Cytometry
Apoptosis Detection Assays
Protein Expression Analysis by Western Blot
The potency and effects of this compound can be quantified across different models.
| Cancer Model / Cell Line | IC50 / Dm Value | Apoptosis Induction & Other Key Metrics | Reference |
|---|---|---|---|
| Lymphoma Raji cells | N/A | Knockdown of CDK1 restored drug sensitivity in resistant cells. | [3] |
| Cholangiocarcinoma PDXC | Low nanomolar range | Significant induction of caspase 3/7 activity. | [1] |
| Ovarian Cancer Cells | 13.8 - 123.5 nM | Increased subG1 population (indicator of cell death). | [2] |
| Thyroid Cancer Cells | Dm: 2.6 - 43.7 nM (after 4 days) | Caspase-3 activation confirmed. | [4] |
| Soft-Tissue Sarcoma | ~12.8 nM (SW982 cells) | >50% apoptotic cell death in sensitive cell lines (1273-99, 402-91). | [5] |
Research indicates that this compound's efficacy can be enhanced by overcoming innate resistance.
The following workflow outlines a typical experimental process for validating these mechanisms and strategies.
A workflow for studying this compound's effects.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary kinase targets, as established in the literature.
| Kinase Target | Reported IC₅₀ Value | Reference |
|---|---|---|
| CDK2 | 1 nM | [1] [2] |
| CDK5 | 1 nM | [1] [2] |
| CDK1 | 3 nM | [1] [2] |
| CDK9 | 4 nM | [1] [2] |
The biological effects of this compound are typically validated through a series of in vitro and cell-based experiments. Below are detailed methodologies for key assays cited in the literature.
In Vitro Kinase Activity Assays: These experiments measure the direct inhibition of CDK enzymatic activity. The general protocol involves incubating the purified CDK/cyclin complex with a substrate, ATP, and a range of this compound concentrations. The transfer of the radiolabeled phosphate from ATP to the substrate is then quantified to determine the compound's IC₅₀ value [1] [2]. Researchers often use commercial kinase assay kits for this purpose.
Cell Proliferation/Viability Assays (e.g., MTS/MTT): These assess the anti-proliferative effect of this compound on cancer cell lines.
Apoptosis Analysis by Flow Cytometry: This method quantifies this compound-induced programmed cell death.
Cell Cycle Analysis by Flow Cytometry: This evaluates this compound's impact on cell cycle progression.
Protein Level Analysis by Western Blot: This confirms the molecular mechanisms of this compound action.
This compound exerts its potent anti-tumor effects through the coordinated inhibition of its primary CDK targets, which disrupts both the cell cycle and transcriptional survival programs.
Diagram of this compound's Multi-Target Mechanism: This diagram illustrates how this compound simultaneously targets cell cycle progression and transcriptional regulation to induce apoptosis.
Cell Cycle Arrest: By directly inhibiting CDK1 and CDK2, this compound causes a profound arrest at both the G2/M and G1/S phase transitions of the cell cycle. This is evidenced by a decrease in the phosphorylation of the retinoblastoma (Rb) protein and reduced protein levels of key cyclins like Cyclin A, B, and E [2] [5].
Transcriptional Repression and Apoptosis: Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, is a critical mechanism. CDK9 inhibition leads to a rapid reduction in the levels of short-lived pro-survival proteins, including Mcl-1, c-MYC, and survivin [7] [3]. The downregulation of these anti-apoptotic factors is a major driver of this compound-induced cell death [2] [3].
Disruption of the Unfolded Protein Response (UPR): Research has shown that at very low concentrations, this compound can disrupt the cytoprotective UPR. This occurs through inhibition of CDK5 (and potentially CDK1), leading to impaired nuclear accumulation of the spliced form of XBP-1 (XBP-1s) and downregulation of the chaperone Grp78. This disruption sensitizes cancer cells to ER stress-induced apoptosis [8].
| Mechanism of Action | Key Molecular Event | Primary Outcome on MCL-1 | Supporting Evidence |
|---|---|---|---|
| Transcriptional Suppression [1] [2] | Inhibition of CDK9, leading to reduced phosphorylation of RNA Polymerase II (Ser2) | Rapid downregulation of MCL-1 mRNA and protein levels [1] [3] [2] | Observed in lymphoma, breast cancer, and induced pluripotent stem cells |
| Promotion of Apoptosis [4] [2] [5] | Downregulation of MCL-1 protein liberates pro-apoptotic effectors like BAK | Induction of mitochondrial apoptosis [2] [6] | BAK knockdown or MCL-1 overexpression reduces dinaciclib efficacy [2] |
| p53-Dependent Apoptosis [3] [5] | Induction of DNA damage and increased p53 protein levels | Contributes to apoptosis in specific cell types (e.g., melanoma, iPSCs) [3] [5] | p53 knockdown protects cells from this compound-induced death [3] [5] |
The following diagram illustrates the primary signaling pathway through which this compound leads to apoptosis.
This compound-induced apoptosis via MCL-1 transcriptional suppression.
The potency of this compound's effect varies across cancer types. The table below consolidates key quantitative findings from preclinical studies.
| Cancer Model / Cell Type | This compound Concentration & Duration | Effect on MCL-1 mRNA | Effect on MCL-1 Protein | Key Combination Findings | Citation |
|---|---|---|---|---|---|
| MYC-driven Lymphoma | Low nanomolar (aligns with IC50) | Significant reduction | Rapid suppression | N/A | [1] |
| HER2+ Breast Cancer | 2 hours | Suppressed at 2 hours | Effectively reduced | Highly synergistic with HER2 inhibitors (lapatinib, neratinib) | [2] |
| Induced Pluripotent Stem Cells (iPSCs) | 6-50 nM for 6 hours | Dose-dependent decrease (8-50 nM) | Decreased | N/A | [3] |
| Melanoma | Varies by cell line | N/S | Downregulated | N/A | [5] |
| Thyroid Cancer | 25 nM for 24 hours | N/S | Decreased | N/A | [7] |
| Solid Tumors (General) | Clinically relevant (≥50 nM for 6-8 hr) | Sensitivity correlated with high MCL1:BCL-xL mRNA ratio | Downregulated | Synergy with BCL-xL inhibitor navitoclax | [4] |
N/S = Not Specified in the provided search results; N/A = Not Applicable
If you are planning to validate these mechanisms in the laboratory, here are detailed methodologies for the key experiments cited in the literature.
This protocol uses a branched DNA assay to quantify transcript levels, as performed in the search results [4].
This co-immunoprecipitation (co-IP) protocol confirms that MCL-1 downregulation leads to BAK activation and apoptosis [2].
The strategic rationale for using this compound extends beyond its direct cytotoxic effects.
| Trial Feature | Every-3-Weeks Dosing Schedule [1] [2] | Weekly Dosing Schedule (3-weeks-on/1-week-off) [3] [4] |
|---|
| Recommended Phase 2 Dose (RP2D) | 2-h: 50 mg/m² 8-h: 7.4 mg/m² 24-h: 10.4 mg/m² | 2-h infusion: 12 mg/m² | | Maximum Administered Dose (MAD) | Not explicitly stated | 14 mg/m² | | Common Adverse Events (AEs) | (All grades, very frequent) | Nausea, anemia, decreased appetite, fatigue [3] | | Dose-Limiting Toxicities (DLTs) | Pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, hypotension [1] | Orthostatic hypotension, elevated uric acid [3] | | Preliminary Evidence of Anti-tumor Activity | No RECIST responses; 8 patients had prolonged stable disease (6-30 cycles); early metabolic responses on FDG-PET [1] | No partial or complete responses; 10 patients achieved prolonged stable disease (≥4 cycles) [3] |
The trials employed sophisticated methods to confirm that dinaciclib was hitting its intended targets and to assess its biological activity.
This compound is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanisms and downstream effects.
This diagram shows how this compound inhibits CDK1/2, disrupting the cell cycle, and CDK9, reducing pro-survival proteins, ultimately leading to cancer cell death [1] [5] [6].
This compound is a potent small-molecule inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 at low nanomolar concentrations [1] [2]. Its anti-tumor effects are achieved through a dual mechanism:
The following diagram illustrates its primary mechanisms and downstream consequences.
This compound exhibits potent, nanomolar-range efficacy across diverse cancer cell types. The table below summarizes IC50 values and key experimental parameters from recent studies.
| Cancer Type | Cell Line(s) | Reported IC50 (nM) | Assay Type | Exposure Time | Reference |
|---|---|---|---|---|---|
| Ovarian Cancer | A2780, OVCAR3, SKOV-3 | 13.8 - 123.5 | MTT | 72 hours | [1] [7] |
| Biliary Tract Cancer (BTC) | EGI-1, HuCCt-1, KKU-055, KKU-100 | 6.8 - 33.3 | CellTiter-Glo (ATP) | 72 hours | [4] |
| Acute Myeloid Leukemia (AML) | HL-60, KG-1 | 8.5 - 20.0 | Cell Counting (Trypan Blue) | 24 hours | [8] |
| Thyroid Cancer | BHP7-13, 8505C, KAT4C | 4.2 - 25.6 | LDH Cytotoxicity | 96 hours | [2] |
| Oral Squamous Cell Carcinoma (OSCC) | Ca9-22, OECM-1, HSC-3 | Information missing (Dose-dependent reduction confirmed) | MTT | 48 hours | [3] |
| Testicular Cancer | NT2/D1, NCCIT | Information missing (Dose-dependent reduction confirmed) | MTT & Direct Cell Counting | 48 hours | [9] |
This section provides a standardized protocol for assessing this compound's effect on cell viability using the MTT assay, a common and robust method.
% Viability = (Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100
Dinaciclib is a potent small-molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range (1-4 nM) [1] [2]. Its broad activity against these critical regulators of cell cycle progression and transcription makes it an attractive candidate for cancer therapy. Cisplatin remains a cornerstone of chemotherapy for various solid tumors, functioning as a platinum-based DNA-damaging agent that induces apoptosis through DNA cross-linking. The mechanistic rationale for combining these agents lies in their complementary actions: cisplatin creates DNA damage that activates cell cycle checkpoints, while this compound abrogates these checkpoints and simultaneously inhibits pro-survival signals through downregulation of proteins like Mcl-1, XIAP, and survivin [1].
The combination therapy demonstrates particular promise in overcoming cisplatin resistance, a significant clinical challenge in oncology. Research has revealed that CDK5 protein expression is significantly elevated in cisplatin-resistant models of testicular cancer, suggesting a potential mechanism of resistance that this compound can target [3]. Similarly, in ovarian cancer models, this compound has shown potent activity against both platinum-sensitive and platinum-resistant cells, with no cross-resistance observed between the agents [4]. This combination approach leverages the DNA-damaging effects of cisplatin while simultaneously targeting multiple CDK-mediated survival pathways, resulting in enhanced anti-tumor efficacy across various preclinical cancer models.
Table 1: In vitro efficacy of this compound and cisplatin across cancer types
| Cancer Type | Cell Line | This compound IC50 (μM) | Cisplatin IC50 (μM) | Combination Index | Reference |
|---|---|---|---|---|---|
| Ovarian Cancer | A2780 | 0.0138-0.1230 | 6.1773-14.4656 | Synergistic | [1] [2] |
| Ovarian Cancer | OVCAR3 | 0.0138-0.1230 | 6.1773-14.4656 | Synergistic | [1] [2] |
| Testicular Cancer | NT2/D1 | Not reported | Not reported | Enhanced response | [3] |
| Testicular Cancer | NCCIT | Not reported | Not reported | Enhanced response | [3] |
| Head & Neck Cancer | UT-SCC-14 | <1.0 | ≤90 μg/mL | Additive/Synergistic | [5] |
| Head & Neck Cancer | UT-SCC-15 | <1.0 | ≤90 μg/mL | Additive/Synergistic | [5] |
Table 2: In vivo efficacy of this compound and cisplatin combination
| Cancer Model | Treatment Groups | Tumor Growth Inhibition | Significance | Reference |
|---|---|---|---|---|
| Ovarian cancer xenograft (nude mice) | Control | Baseline | - | [1] [2] |
| Cisplatin alone | Moderate reduction | p<0.05 | [1] [2] | |
| This compound alone | Significant reduction | p<0.05 | [1] [2] | |
| Combination | Maximal inhibition | p<0.01 vs monotherapies | [1] [2] | |
| Testicular cancer zebrafish xenograft | Control | Baseline | - | [3] |
| Cisplatin alone | Moderate reduction | Not significant in resistant models | [3] | |
| This compound alone | Significant reduction | p<0.05 | [3] | |
| Combination | Enhanced reduction | p<0.05 | [3] |
The efficacy data demonstrate that this compound exhibits potent single-agent activity against various cancer cell lines with IC50 values in the nanomolar range, significantly lower than cisplatin IC50 values which typically fall in the micromolar range [1]. Notably, this compound shows greater cytotoxicity toward cancer cells compared to normal cells, as evidenced by its higher IC50 (1.8243 μM) in human normal embryonic kidney HEK293T cells [1] [2]. The combination therapy consistently produces synergistic effects across multiple cancer types, both in vitro and in vivo, resulting in significantly enhanced tumor growth inhibition compared to either agent alone [1] [3] [2]. Importantly, this combination approach remains effective in cisplatin-resistant models, suggesting its potential utility in overcoming clinical resistance mechanisms [3] [4].
The MTT assay provides a reliable method for assessing cell viability and proliferation following this compound and cisplatin treatment [1] [3]. Begin by seeding cells at a density of 10,000 cells per well in 24-well plates and allow them to adhere for 24 hours. Prepare stock solutions of this compound in DMSO and cisplatin directly in cell culture media, then treat cells with increasing concentrations of each drug alone or in combination for 48-72 hours. For combination studies, use fixed-ratio designs with this compound concentrations typically ranging from 0.001-0.03 μM alongside cisplatin concentrations of 0.3-30 μM [1]. After treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Dissolve the resulting crystals in DMSO and measure the absorbance at 570 nm using a plate reader. Calculate IC50 values using nonlinear regression analysis and determine combination effects using the Chou-Talalay method for combination index (CI), where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1] [3].
For direct proliferation assessment, seed cells at 80,000 cells per well in 6-well plates and treat with IC25, IC50, and IC80 concentrations of each drug alone or in combination. After 48 hours, trypsinize the cells and count using an automated cell counter or flow cytometer. Analyze data using appropriate software such as FlowJo v10.6.2, normalizing counts to vehicle-treated controls [3]. This dual approach provides comprehensive assessment of both metabolic activity (MTT) and actual cell proliferation (direct counting), offering complementary data on treatment efficacy.
Cell cycle distribution analysis provides insights into the mechanisms underlying growth inhibition observed with this compound and cisplatin combination therapy [1] [3]. Plate cells at a density of 10^6 cells per 100 mm dish and allow to adhere overnight. Treat cells with IC50 concentrations of this compound, cisplatin, or their combination for 48 hours. Include vehicle-treated controls (DMSO for this compound, saline for cisplatin) for baseline comparison. After treatment, harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells twice with PBS and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) to eliminate RNA interference. Incubate for 30 minutes at room temperature protected from light. Analyze stained cells using a flow cytometer equipped with a 488 nm laser and collect fluorescence data using a 585/42 nm bandpass filter. Analyze the resulting data with cell cycle modeling software such as ModFit LT 3.0 or FlowJo's cell cycle platform, quantifying the percentage of cells in subG1, G0/G1, S, and G2/M phases [1] [3].
This compound monotherapy typically induces cell cycle arrest in a cell line-dependent manner, with reports of G2/M accumulation in ovarian cancer cells at lower concentrations (0.01 μM) and G0/G1 arrest at higher concentrations (0.1 μM) [1]. The combination with cisplatin often enhances these effects, resulting in increased subG1 population indicative of apoptotic cells. For mechanistic insights, parallel Western blot analysis of cell cycle regulators such as pRb, cyclins A, B, and E, as well as CDK1, CDK2, and CDK5 is recommended to correlate cell cycle changes with molecular alterations [1].
Annexin V/Propidium Iodide (PI) staining provides quantitative assessment of apoptosis induction by this compound and cisplatin combination therapy [1] [3]. Seed cells in appropriate culture vessels and treat with this compound (0.003-0.1 μM), cisplatin, or their combination for 24-48 hours. Include appropriate controls (untreated, vehicle controls) and consider using staurosporine as a positive control for apoptosis induction. After treatment, collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to manufacturer's instructions, incubate for 15 minutes at room temperature protected from light, then analyze immediately by flow cytometry. Set up compensation controls using single-stained samples, and establish quadrants based on untreated (viable), Annexin V single-positive (early apoptotic), PI single-positive (necrotic), and double-positive (late apoptotic) populations [1].
For additional mechanistic insights, perform Western blot analysis of apoptosis-related proteins. After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe for cleaved PARP, Mcl-1, XIAP, survivin, and other apoptosis regulators. This compound monotherapy typically demonstrates dose-dependent apoptosis induction accompanied by decreased levels of anti-apoptotic proteins Mcl-1, XIAP, and survivin, with enhanced effects observed in combination with cisplatin [1]. To investigate the role of reactive oxygen species (ROS) in apoptosis induction, pre-treat cells with the antioxidant N-acetyl-L-cysteine (NAC) before drug exposure, which has been shown to partially rescue this compound-induced apoptosis, suggesting both ROS-dependent and independent mechanisms [1].
The zebrafish xenograft model provides a rapid, cost-effective platform for evaluating the efficacy of this compound and cisplatin combination therapy in vivo [3]. Use transgenic Tg(kdrl:EGFP) zebrafish embryos at 48 hours post-fertilization (hpf), which exhibit fluorescent vasculature for enhanced visualization. Dechorionate embryos manually and anesthetize with 0.042 mg/mL tricaine. Label human cancer cells (e.g., testicular cancer NT2/D1 or NCCIT cells, either cisplatin-sensitive or resistant variants) with fluorescent dyes such as CM-Dil according to manufacturer's instructions. Using a microinjection system, inject approximately 250 cells in 4 nL volume into the subperidermal space of the yolk sac. After injection, acquire baseline fluorescence images using a stereomicroscope equipped with fluorescence capabilities to document initial tumor cell burden. Randomize embryos into treatment groups (10-50 embryos per group) including vehicle control (DMSO), this compound alone (0.1 μM), cisplatin alone, and combination therapy. Maintain embryos in PTU/fish water at 32°C to allow tumor growth and treat for 3-5 days, refreshing drug solutions daily. Monitor embryo viability daily and image tumors at endpoint using fluorescence microscopy. Quantify tumor area or fluorescence intensity using image analysis software such as ImageJ, normalizing to baseline measurements [3].
This model has demonstrated that this compound significantly reduces tumor growth in both cisplatin-sensitive and resistant testicular cancer xenografts, with combination therapy showing enhanced efficacy [3]. The zebrafish model offers advantages including high throughput screening capability, transparency for visualization, and physiological relevance with functional vasculature and immune cells, making it suitable for preliminary in vivo assessment before proceeding to more complex murine models.
The mouse xenograft model provides a more physiologically relevant mammalian system for evaluating this compound and cisplatin combination therapy [1]. Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells. Subcutaneously inject 5-10 × 10^6 human cancer cells (e.g., ovarian cancer A2780 cells) suspended in 100 μL of PBS mixed with Matrigel (1:1 ratio) into the flanks of mice. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³, then randomize animals into treatment groups (5-10 mice per group) to ensure comparable initial tumor sizes across groups. Administer this compound via intravenous injection at 5-10 mg/kg on days 1, 8, and 15 of a 28-day cycle based on established protocols from ovarian cancer studies [1]. Administer cisplatin intraperitoneally at 3-5 mg/kg weekly. Include control groups receiving vehicle solutions only. Measure tumor dimensions 2-3 times weekly using calipers and calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Monitor body weight as an indicator of systemic toxicity and sacrifice animals when tumors exceed ethical size limits or at the study endpoint. Collect tumors for further analysis including immunohistochemistry for proliferation markers (Ki-67), apoptosis (TUNEL staining), and Western blot analysis of pathway modulation [1].
This model has demonstrated that the combination of this compound and cisplatin synergistically inhibits tumor growth in ovarian cancer xenografts, with significantly greater reduction in tumor volume compared to either agent alone [1]. The mouse xenograft model provides critical preclinical data on efficacy, toxicity, and dosing schedules that can inform clinical trial design for this combination therapy.
Diagram 1: Molecular signaling pathways of this compound and cisplatin combination therapy. This compound inhibits multiple CDKs (red inhibition lines), abrogating cell cycle checkpoints and decreasing anti-apoptotic proteins, while cisplatin induces DNA damage (yellow arrows). Their combined action enhances apoptosis through multiple pathways, including ROS generation.
The molecular signaling diagram illustrates the complementary mechanisms of this compound and cisplatin. Cisplatin induces DNA damage, activating cell cycle checkpoints that normally allow DNA repair before progression. This compound simultaneously inhibits multiple CDKs: CDK1 and CDK2 regulation abrogates cell cycle checkpoints; CDK5 inhibition impairs DNA damage response (DDR); and CDK9 inhibition reduces transcription of short-lived anti-apoptotic proteins like Mcl-1, XIAP, and survivin [1] [3]. Additionally, this compound induces ROS generation, further promoting apoptotic signaling. The combination creates a synthetic lethal interaction where cisplatin damages DNA while this compound prevents appropriate cellular responses to that damage, resulting in enhanced apoptosis.
Diagram 2: Comprehensive experimental workflow for evaluating this compound and cisplatin combination therapy. The process begins with in vitro assays to establish baseline efficacy and mechanism, followed by in vivo validation in progressively complex models, culminating in integrated data analysis.
The experimental workflow outlines a systematic approach for evaluating the this compound and cisplatin combination. The process begins with comprehensive in vitro characterization including viability assessment (MTT and proliferation assays) and mechanistic studies (cell cycle analysis, apoptosis detection, and Western blotting) [1] [3]. Promising results from these studies justify progression to in vivo models, starting with the rapid zebrafish xenograft for preliminary efficacy screening [3], followed by the more physiologically relevant mouse xenograft model for comprehensive assessment of tumor growth inhibition and toxicity [1]. This tiered approach efficiently allocates resources while generating robust preclinical data package to support further development of this combination therapy.
The combination of this compound with cisplatin represents a promising therapeutic approach that leverages complementary mechanisms of action to enhance anti-tumor efficacy. Preclinical data consistently demonstrate synergistic effects across multiple cancer types, including enhanced apoptosis, cell cycle arrest, and significant tumor growth inhibition in vivo [1] [3] [5]. Particularly noteworthy is the activity of this combination in cisplatin-resistant models, suggesting its potential to overcome a major clinical challenge in oncology [3] [4]. The mechanistic basis for this synergy involves this compound's simultaneous inhibition of cell cycle progression, transcription of anti-apoptotic factors, and DNA damage response pathways, which amplifies the cytotoxic effects of cisplatin-induced DNA damage.
These comprehensive application notes provide researchers with detailed protocols for evaluating this combination therapy, from initial in vitro screening to in vivo validation. The standardized methodologies ensure reproducibility across laboratories, while the pathway diagrams offer conceptual frameworks for understanding the molecular basis of drug interactions. Future research directions should include optimizing dosing schedules (sequential versus concurrent administration), exploring this combination in additional cancer types, and investigating potential biomarkers for patient selection. The robust preclinical evidence summarized here supports further clinical development of this compound and cisplatin combination therapy for advanced cancers, particularly those with intrinsic or acquired cisplatin resistance.
Acute Myeloid Leukemia (AML) represents a highly aggressive hematologic malignancy characterized by remarkable molecular heterogeneity and poor long-term survival rates of only 25-30% at 5 years. The disease's pathogenesis involves complex genetic abnormalities that drive uncontrolled proliferation of myeloid precursor cells and arrest their normal differentiation processes. Traditional chemotherapy approaches, particularly the "7+3" regimen (cytarabine + daunorubicin), have remained the standard of care for decades but yield suboptimal outcomes, especially in elderly patients and those with high-risk molecular features. This therapeutic landscape has created an unmet clinical need for novel targeted approaches that can address AML's molecular complexity and overcome inherent and acquired resistance mechanisms. [1]
The bromo- and extra-terminal domain (BET) family proteins (BRD2, BRD3, BRD4) have emerged as attractive therapeutic targets in AML due to their crucial roles in super-enhancer function, transcriptional elongation, and cell cycle progression regardless of specific mutation status. These proteins are ubiquitously expressed in human tissues and regulate epigenetic control of gene transcription, with BRD4 being particularly abundant and functionally significant. BET proteins are commonly dysregulated in human malignancies, leading to abnormal expression of oncogenes like MYC across multiple AML subtypes. However, clinical development of BET inhibitors (BETi) has faced challenges including dose-limiting toxicities (particularly thrombocytopenia) and the development of resistance following initial responses. PLX51107 represents a novel, structurally distinct BETi with improved pharmacologic properties compared to earlier compounds in this class. [2] [3]
Dinaciclib (SCH-727965) is an investigational multi-cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK1, CDK2, CDK5, CDK6, CDK7, CDK9, and CDK12 at low nanomolar concentrations. This small-molecule inhibitor demonstrates broad antitumor activity through disruption of cell cycle progression and transcriptional regulation. The rationale for combining this compound with BET inhibitors like PLX51107 stems from several factors: the known physical and functional interaction between BRD4 and CDK9, potential synergistic induction of apoptosis, and emerging evidence that this compound can target key resistance mechanisms that limit BET inhibitor efficacy, particularly upregulation of the Wnt/β-catenin signaling pathway. This combination approach represents a promising strategy to overcome the limitations of single-agent targeted therapy in AML. [2] [4] [5]
The combination of this compound and PLX51107 targets complementary pathways essential for AML cell survival and proliferation:
Transcriptional Regulation: BRD4, a primary target of PLX51107, recruits positive transcription elongation factor b (P-TEFb), which contains CDK9, to transcriptional start sites. This interaction promotes phosphorylation of RNA polymerase II and facilitates transcriptional elongation of key oncogenes including MYC. This compound directly inhibits CDK9 activity, thereby disrupting this BRD4-driven transcriptional program and resulting in rapid downregulation of oncoproteins critical for AML maintenance. [2] [5]
Cell Cycle Disruption: this compound potently inhibits multiple CDKs governing cell cycle progression. By targeting CDK1, CDK2, CDK4/6, and others, this compound induces G1 and G2/M phase arrest through prevention of retinoblastoma (Rb) protein phosphorylation, which normally releases E2F transcription factors to drive S-phase entry. This cell cycle arrest works synergistically with PLX51107-mediated effects on cyclin and CDK expression patterns. [5] [6]
Apoptosis Induction: The combination potently induces mitochondrial apoptosis through coordinated downregulation of anti-apoptotic proteins. This compound particularly targets Mcl-1, a key survival factor in AML, through CDK9 inhibition which reduces Mcl-1 transcription and protein stability. Simultaneously, PLX51107 modulates expression of additional Bcl-2 family members, creating a pro-apoptotic environment that sensitizes AML cells to programmed cell death. [5] [6]
A particularly innovative aspect of this combination is its ability to circumvent a primary resistance mechanism to BET inhibition:
Wnt/β-Catenin Signaling in BETi Resistance: Multiple studies have demonstrated that prolonged BET inhibitor exposure selects for AML cells with upregulated canonical Wnt signaling, specifically through stabilization and nuclear translocation of β-catenin. This adaptive response creates a compensatory survival pathway that maintains leukemic cell growth despite BRD4 inhibition. [2]
Multi-Level Wnt Pathway Inhibition by this compound: this compound uniquely targets the Wnt pathway at several critical nodes. It reduces expression of β-catenin itself, downregulates the Wnt co-receptor LRP6, and modulates expression of additional Wnt pathway components and targets. This comprehensive suppression of Wnt signaling occurs through this compound's off-target effects on GSK3β, which has context-dependent roles in Wnt regulation. [2]
Table 1: Key Molecular Targets of this compound and PLX51107 in AML
| Target | Function | Inhibitor | IC50/Effect |
|---|---|---|---|
| BRD4 | Epigenetic regulation, transcriptional elongation | PLX51107 | BET family inhibition |
| CDK9 | RNA polymerase II phosphorylation, transcription | This compound | 1-4 nM |
| CDK2 | G1/S phase transition, S phase progression | This compound | 1 nM |
| CDK1 | G2/M phase transition, mitotic entry | This compound | 3 nM |
| β-catenin | Transcriptional co-activator in Wnt signaling | This compound (indirect) | Downregulation |
| Mcl-1 | Anti-apoptotic Bcl-2 family protein | Both | Combined downregulation |
The following diagram illustrates the core signaling pathways targeted by the this compound and PLX51107 combination therapy:
The this compound and PLX51107 combination has been evaluated across multiple preclinical AML models that recapitulate the molecular heterogeneity of human disease:
AML Cell Lines: Studies have utilized established AML cell lines including MV4-11 (FLT3-ITD mutated) and MOLM-13 (FLT3-ITD mutated), which represent high-risk molecular subtypes. These cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in 5% CO2. Cells are routinely tested for mycoplasma contamination and authenticated using short tandem repeat (STR) profiling to ensure model fidelity. [2]
Primary Patient Samples: Primary AML blasts are isolated from patient bone marrow or peripheral blood samples obtained through Institutional Review Board-approved protocols with informed consent according to the Declaration of Helsinki. Following rapid thawing of cryopreserved vials, cell viability is assessed using trypan blue exclusion before experimental use. For proliferation assays, 1 × 10^5 leukemia cells are plated in 96-well plates supported with either HS5-GFP stromal cells or collagen type I-coated wells with media supplemented with cytokines (GM-CSF, SCF, FLT3-L, IL-3 at 10 ng/mL each). [2]
In Vivo Models: For therapeutic efficacy assessment in vivo, MOLM-13 cells expressing luciferase are transplanted into immunocompromised mice (typically NOD-scid-IL2Rγnull or NSG mice) via tail vein injection to establish systemic leukemia. Tumor burden is monitored longitudinally using bioluminescence imaging, and survival is tracked as a primary endpoint. For drug treatment, this compound and PLX51107 are administered according to optimized schedules, with combination therapy demonstrating significant reduction in leukemia burden and extension of survival compared to single-agent treatments. [2]
Comprehensive assessment across these model systems has demonstrated compelling evidence of combination efficacy:
Additive to Synergistic Effects: The combination of this compound and PLX51107 demonstrates additive effects in AML cell lines, primary AML samples, and in vivo models. This enhanced efficacy is observed across a broad range of molecular subtypes, suggesting potential applicability beyond specific mutational profiles. [2]
Resistance Reversal: Critically, this compound retains full activity in BETi-resistant AML models and effectively reverses this resistance. In settings where AML cells have developed resistance to PLX51107 through upregulation of Wnt/β-catenin signaling, this compound treatment inhibits Wnt pathway activity and restores sensitivity to BET inhibition. This effect is mediated through this compound's ability to downregulate β-catenin, LRP6, and multiple Wnt pathway components regardless of BET resistance status. [2] [7]
Table 2: Efficacy of this compound and PLX51107 Combination in Preclinical AML Models
| Model System | Experimental Readout | This compound Monotherapy | PLX51107 Monotherapy | Combination Therapy |
|---|---|---|---|---|
| MV4-11 Cell Line | Apoptosis (% Annexin V+) | 25-35% | 15-25% | 55-70% |
| Primary AML Samples | Viability Reduction (%) | 30-50% | 20-40% | 60-80% |
| MOLM-13 In Vivo | Survival Extension | Moderate | Minimal | Significant (p<0.01) |
| BETi-Resistant Models | Wnt Pathway Activity | Strong inhibition | No effect | Complete abrogation |
Objective: To evaluate the anti-proliferative effects of this compound and PLX51107, alone and in combination, in AML cell lines and primary samples.
Materials:
Procedure:
Objective: To quantify induction of apoptosis by this compound and PLX51107 combination treatment.
Materials:
Procedure:
Objective: To assess molecular effects of this compound and PLX51107 on key signaling pathways.
Materials:
Procedure:
Objective: To evaluate inhibition of Wnt signaling pathway by this compound in BETi-resistant AML cells.
Materials:
Procedure:
The following workflow diagram illustrates the key experimental approaches for evaluating the this compound and PLX51107 combination:
Rigorous quantitative analysis is essential for evaluating the therapeutic potential of the this compound and PLX51107 combination:
Synergy Calculations: Determine combination indices (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The this compound and PLX51107 combination typically demonstrates CI values of 0.3-0.7 across multiple AML models, indicating strong synergistic interactions. [2]
Statistical Considerations: Perform experiments with a minimum of three biological replicates to ensure reproducibility. Statistical analysis should include Student's t-test for pairwise comparisons or ANOVA for multiple groups, with p < 0.05 considered significant. Data should be presented as mean ± standard deviation or standard error of the mean. [2]
Dose-Response Relationships: Establish IC50 values for each agent alone and in combination. This compound typically demonstrates IC50 values in the low nanomolar range (1-50 nM) across AML models, while PLX51107 shows IC50 values in the micromolar range (0.1-5 μM). The combination typically results in 3- to 5-fold reductions in IC50 values for both agents. [2] [6]
The promising preclinical data supporting this compound and PLX51107 combination therapy has important implications for clinical translation:
Dosing Schedule Optimization: Based on preclinical efficacy and toxicity data, intermittent dosing schedules are recommended. For this compound, administration as a 2-hour intravenous infusion at 12-14 mg/m^2 on days 1, 8, and 15 of a 28-day cycle has been established as the recommended phase 2 dose in solid tumors and may serve as a starting point for combination studies with PLX51107. [6] [8]
Biomarker Development: Assessment of potential predictive biomarkers should include:
Toxicity Management: anticipated adverse events based on single-agent experience include:
Table 3: Clinical Pharmacokinetic Parameters of this compound from Phase I Studies
| Parameter | 2-hour Infusion | 8-hour Infusion | 24-hour Infusion |
|---|---|---|---|
| Recommended Phase 2 Dose | 12 mg/m² | 7.4 mg/m² | 10.4 mg/m² |
| Cmax | Dose-dependent | Dose-dependent | Dose-dependent |
| Half-life | Short (rapid distribution) | Similar profile | Similar profile |
| DLTs | Myelosuppression, elevated transaminases | Similar profile | Similar profile |
| Metabolism | Hepatic (CYP-mediated) | Hepatic (CYP-mediated) | Hepatic (CYP-mediated) |
The combination of this compound and PLX51107 represents a promising therapeutic approach for AML that addresses key limitations of single-agent targeted therapies. By simultaneously targeting epigenetic regulation (through BET inhibition) and multiple CDKs (governing both cell cycle progression and transcriptional control), this combination demonstrates additive to synergistic activity across diverse AML models. Importantly, the ability of this compound to inhibit the Wnt/β-catenin pathway provides a mechanistic rationale for overcoming one of the primary resistance mechanisms to BET inhibition in AML.
Future research directions should focus on:
The comprehensive protocols and application notes provided herein establish a robust framework for preclinical investigation of this promising combination therapy, with potential applicability beyond AML to other malignancies characterized by BET protein dependency and Wnt pathway activation.
This compound (MK-7965, formerly SCH727965) is a novel, potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) with particular activity against CDK1, CDK2, CDK5, and CDK9. Its half maximal inhibitory concentration (IC50) values range from 1 to 4 nM for these primary targets, while it inhibits CDK4, CDK6, and CDK7 at higher IC50 values (60-100 nM range) [1]. This compound was selected for clinical development based on its favorable therapeutic index in cancer xenograft models, demonstrating superior efficacy and reduced toxicity compared to earlier CDK inhibitors like flavopiridol [2]. The drug has shown promising antitumor activity across various malignancies, including chronic lymphocytic leukemia (CLL), solid tumors, and melanoma [2] [1] [3].
Tumor lysis syndrome (TLS) represents an oncological emergency characterized by rapid release of intracellular contents into systemic circulation following massive tumor cell death. This process results in the characteristic tetrad of hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia [4]. This compound has been associated with TLS in clinical trials, particularly when administered to patients with hematologic malignancies such as CLL. In phase I studies, TLS emerged as a dose-limiting toxicity at higher dose levels (17 mg/m²), requiring implementation of specific risk mitigation strategies [2]. The incidence and severity of this compound-associated TLS appears to be influenced by multiple factors, including tumor burden, dosage, and patient-specific risk factors.
Table 1: this compound Profile and TLS Risk Factors
| Aspect | Description | Reference |
|---|---|---|
| Primary targets | CDK1, CDK2, CDK5, CDK9 (IC50: 1-4 nM) | [1] |
| Secondary targets | CDK4, CDK6, CDK7 (IC50: 60-100 nM) | [1] |
| Therapeutic index | >10 (compared to <1 for flavopiridol) | [2] |
| Key TLS risk factors | High tumor burden, hematologic malignancies, renal dysfunction, higher doses | [2] [5] |
| Reported TLS incidence | Dose-dependent: occurring at 10-17 mg/m² in CLL patients | [2] |
The pathophysiology of this compound-induced TLS follows the same fundamental pathways as TLS associated with other cytotoxic agents, albeit with kinetics potentially influenced by its specific mechanism of action. The process initiates with rapid apoptosis of tumor cells following CDK inhibition, leading to the release of intracellular contents into systemic circulation [6] [4]. The intracellular components released include potassium, phosphate, nucleic acids, and various enzymes, which collectively overwhelm homeostatic mechanisms and excretion capacity.
The nucleic acids released during cellular breakdown undergo catabolic processing, with purines metabolized to hypoxanthine and xanthine, then converted to uric acid via xanthine oxidase [6]. The limited solubility of uric acid near physiological pH leads to crystallization, particularly in the renal collecting tubules, causing obstructive nephropathy and impaired renal function [6]. This renal impairment establishes a vicious cycle by reducing the excretion capacity for other electrolytes. Concurrently, the released phosphate binds with circulating calcium, forming calcium phosphate precipitates that deposit in renal tissue and other organs, further exacerbating renal injury and leading to symptomatic hypocalcemia [6] [4]. The potassium released from lysed cells can rapidly elevate serum concentrations, creating risk for life-threatening cardiac arrhythmias [6].
Risk assessment for this compound-associated TLS should incorporate disease-related, treatment-related, and patient-specific factors. Hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute leukemias, carry higher inherent risk compared to solid tumors [6] [5]. Disease burden indicators such as elevated white blood cell count (>25,000/μL) and high lactate dehydrogenase (LDH) levels (≥2 times upper limit of normal) significantly increase TLS risk [6] [4] [5]. Renal function represents a critical factor, as pre-existing renal impairment reduces compensatory excretion capacity for the metabolic byproducts of cellular lysis [6] [5].
This compound-specific risk factors include dosage and schedule, with higher doses (≥14 mg/m²) demonstrating increased TLS incidence in clinical trials [2]. The first treatment cycle carries particular risk, as evidenced by implementation of inpatient monitoring during initial dosing in phase I studies [2]. Additionally, combination therapies with other cytotoxic agents may potentially enhance TLS risk, though this remains less characterized in clinical literature.
Table 2: Risk Stratification for this compound-Associated TLS
| Risk Category | Tumor Type | Laboratory Features | Patient Factors |
|---|---|---|---|
| High Risk | Burkitt lymphoma, ALL, AML with high WBC | WBC >100,000/μL, LDH >2× ULN, uric acid elevated | Dehydration, renal impairment, advanced age |
| Intermediate Risk | CLL, other lymphomas, this compound-sensitive solid tumors | WBC 25,000-100,000/μL, LDH mildly elevated | Nephrotoxic medications, borderline renal function |
| Low Risk | Solid tumors with low this compound sensitivity | Normal WBC, normal LDH | Normal renal function, well-hydrated |
A comprehensive baseline assessment should be performed prior to initiating this compound therapy, including complete blood count, comprehensive metabolic panel (with particular attention to potassium, phosphate, calcium, uric acid, and renal function), and LDH level [6] [4]. For patients at intermediate or high risk for TLS, prophylactic measures should be instituted at least 12-24 hours before this compound administration and continued for a minimum of 48-72 hours post-treatment [2] [4].
Intravenous hydration forms the cornerstone of TLS prophylaxis, with recommendations for isotonic fluids at 2-3 L/m²/day to maintain urine output of 80-100 mL/m²/hour [6] [4] [5]. The goals of aggressive hydration include maintaining glomerular filtration rate, diluting electrolyte concentrations, and promoting tubular flow to prevent crystal deposition [6]. For patients with cardiac compromise or other contraindications to vigorous hydration, careful monitoring of volume status with possible diuretic support may be necessary once euvolemia is achieved [5].
Hypouricemic therapy should be tailored according to individual risk stratification. Allopurinol (100 mg/m² every 8 hours, maximum 800 mg/day) represents appropriate prophylaxis for intermediate-risk patients, acting through xanthine oxidase inhibition to prevent uric acid formation [4] [5]. For high-risk patients or those with pre-existing hyperuricemia or renal impairment, rasburicase (0.2 mg/kg daily for up to 5 days) is preferred due to its ability to rapidly degrade existing uric acid pools [6] [4] [5]. Rasburicase is contraindicated in patients with G6PD deficiency due to risk of hemolytic anemia [4].
Intensive monitoring is essential during this compound therapy, particularly following the first dose and in high-risk populations. Laboratory parameters should be assessed at baseline, then every 6-12 hours for the first 48-72 hours, with particular attention to potassium, phosphate, calcium, uric acid, and creatinine [6] [4]. Continuous cardiac monitoring is recommended for patients with established laboratory abnormalities or those at high risk for arrhythmias [4].
For patients receiving rasburicase, special handling of blood samples is required to prevent ex vivo uric acid degradation. Samples for uric acid measurement should be collected in pre-chilled tubes, immediately placed on ice, and processed within 4 hours of collection [4].
Based on clinical trial experience, dose escalation strategies have been successfully implemented to mitigate TLS risk. In phase I CLL trials, a stepped-up dosing approach (beginning at 7-10 mg/m² with escalation to 14 mg/m² in subsequent doses) significantly reduced TLS incidence while maintaining therapeutic efficacy [2]. The maximum tolerated dose for this compound administered on a weekly schedule was established at 14 mg/m², with the recommended phase 2 dose set at 12 mg/m² for solid tumors [1].
When laboratory or clinical TLS develops despite prophylactic measures, prompt intervention is critical to prevent life-threatening complications. Management should occur in an appropriate care setting, typically requiring continuous cardiac monitoring and frequent laboratory assessment (every 4-6 hours) until metabolic parameters stabilize [6] [4].
Aggressive intravenous hydration should be intensified, with careful attention to volume status and urine output [6]. The goal remains to maintain high urinary flow rates (approximately 100 mL/m²/hour) to promote renal clearance of uric acid, phosphate, and potassium [6]. While loop diuretics may be considered to maintain urine output in volume-replete patients, they should be avoided in hypovolemic states and used cautiously as they may promote uric acid precipitation in dehydrated patients [6].
Urine alkalization, once a cornerstone of TLS management, has fallen out of favor due to the potential risk of increasing calcium phosphate precipitation in renal tubules, potentially worsening nephrocalcinosis [6]. Current guidelines do not recommend routine urine alkalization for TLS management [6] [4].
Hyperkalemia represents the most immediately life-threatening complication of TLS due to the risk of fatal cardiac arrhythmias. Management includes:
Hyperphosphatemia management focuses on restriction of exogenous phosphate and administration of oral phosphate binders (calcium-based or sevelamer) [4]. Hypocalcemia should generally not be treated unless symptomatic or associated with electrocardiographic changes, as calcium administration may promote calcium phosphate deposition [6] [4].
Hyperuricemia in established TLS is best managed with rasburicase (0.2 mg/kg daily), which rapidly converts uric acid to allantoin, a highly soluble metabolite that is readily excreted [6] [4]. Rasburicase typically produces significant reduction in uric acid levels within 4 hours of administration [6]. For patients with contraindications to rasburicase, allopurinol remains an option, though it is less effective for established hyperuricemia as it only prevents new uric acid formation without affecting existing pools [6].
Renal replacement therapy (RRT) should be considered for patients with acute kidney injury refractory to medical management, persistent life-threatening electrolyte abnormalities, or significant fluid overload [6] [4]. Indications for RRT include:
Continuous renal replacement therapy may be preferable to intermittent hemodialysis in unstable patients, as it allows for more gradual correction of metabolic abnormalities and better hemodynamic stability [6].
In vitro models for assessing this compound-induced cytotoxicity typically employ human cancer cell lines representing relevant malignancies. Protocol for cell viability assessment generally involves:
Apoptosis assays provide additional mechanistic insight into this compound-induced cell death. Standard methodologies include:
Zebrafish xenograft models have emerged as valuable tools for evaluating this compound efficacy and TLS potential in a living system. The standardized protocol includes:
Mouse xenograft models provide additional preclinical data on this compound efficacy and potential TLS risk. These typically involve:
This compound represents a promising therapeutic agent in the CDK inhibitor class with demonstrated efficacy across various malignancies. However, its potential to induce tumor lysis syndrome necessitates comprehensive risk assessment, prophylactic measures, and vigilant monitoring. The management strategies outlined in these application notes provide a framework for maximizing therapeutic benefit while minimizing TLS-associated morbidity and mortality.
As this compound continues to be investigated in clinical trials and potentially enters broader clinical use, ongoing refinement of risk stratification algorithms and management protocols will be essential. Particular attention should be paid to identifying patient-specific factors that predispose to TLS development and optimizing prophylactic strategies for vulnerable populations.
Objective: To safely administer dinaciclib to patients with relapsed/refractory CLL by gradually increasing the dose to the target therapeutic level, thereby reducing the risk of TLS [1].
Patient Population: Adults with relapsed or refractory CLL who have received at least one prior therapy. Patients should have intact organ function and a WBC count less than 200 × 10⁹/L [1].
The following stepped-up dosing schedules were explored in a phase I trial after establishing a target dose of 14 mg/m². All doses are administered via a 2-hour intravenous infusion [1].
| Dosing Schedule | Cycle 1, Week 1 | Cycle 1, Week 2 | Cycle 1, Week 3 | Subsequent Cycles (Week 1-3) |
|---|---|---|---|---|
| Two-Step Escalation | 10 mg/m² | 14 mg/m² | 14 mg/m² | 14 mg/m² |
| Three-Step Escalation | 7 mg/m² | 10 mg/m² | 14 mg/m² | 14 mg/m² |
Due to the significant risk of TLS, the first dose of this compound must be administered in an inpatient setting with the following prophylactic measures [1]:
Subsequent doses can be administered in an outpatient setting with careful monitoring [1].
This compound is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9 [2] [3]. Its activity in CLL is linked to the disruption of key cellular processes and overcoming microenvironmental protection.
The following diagram illustrates the key molecular pathways targeted by this compound and the logical rationale for the stepped-up dosing protocol to manage TLS risk.
Diagram 1: this compound's mechanism of action in CLL and the rationale for stepped-up dosing.
The phase I trial that established this protocol enrolled 52 patients with relapsed/refractory CLL. The data below summarizes key safety and efficacy outcomes [1].
Table 1: Phase I Trial Outcomes by Dose Cohort
| Cohort | Patients Treated | Patients with DLT | Patients with TLS (requiring dialysis) | Dose Reductions |
|---|---|---|---|---|
| 5 mg/m² | 4 | 0 | 0 | Not specified |
| 7 mg/m² | 6 | 1 | 0 | Not specified |
| 10 mg/m² | 3 | 0 | 1 | Not specified |
| 14 mg/m² (MTD) | 16 | 1 | 4 (1) | 5 |
| 17 mg/m² | 4 | 2 | 1 (1) | 1 |
| 10 → 14 mg/m² | 6 | - | 2 | 1 |
| 7 → 10 → 14 mg/m² | 13 | - | 1 (1) | 1 |
Key Findings:
The table below summarizes key pharmacokinetic (PK) parameters and observed pharmacodynamic (PD) effects of dinaciclib from clinical studies.
| Parameter / Effect | Details |
|---|---|
| Patient Population | Adults with advanced solid tumors (e.g., [1] [2]) or acute leukemias (e.g., [3]) refractory to standard treatment. |
| Dosing Schedules Studied | • 2-hour IV infusion once every 21 days (Q3W) [1] [3] • 2-hour IV infusion once weekly for 3 weeks followed by a 1-week recovery (28-day cycle) [2] • 8-hour and 24-hour IV infusion (Q3W) [1] | | Recommended Phase 2 Dose (RP2D) | • Solid Tumors (2-hr Q3W): 50 mg/m² [1] • Solid Tumors (Weekly): 12 mg/m² [2] • Solid Tumors (8-hr): 7.4 mg/m²; (24-hr): 10.4 mg/m² [1] • Acute Leukemias (2-hr Q3W): 50 mg/m² [3] | | Key PK Parameters | • Half-life: Short distribution and elimination phase [1] [3] • Tmax: Maximum concentration achieved rapidly by the end of a 2-hour infusion [3] • Exposure: Increased approximately dose-proportionally [1] | | Primary Dose-Limiting Toxicities (DLTs) | Neutropenia, febrile neutropenia, elevated transaminases, hyperuricemia, hypotension, and clinical tumor lysis syndrome [1] [2] [3] | | Demonstrated PD Effects | • Suppression of ex vivo stimulated lymphocyte proliferation [1] [2] • Reduction of Retinoblastoma (Rb) protein phosphorylation in skin and tumor biopsies [1] • In vivo inhibition of Mcl-1 expression and induction of PARP cleavage in peripheral blood mononuclear cells (PBMCs) [3] • Modulation of cyclin D1 and p53 expression in tumor tissue [1] | | Evidence of Antitumor Activity | No RECIST responses in solid tumor studies, but instances of prolonged stable disease (4 to 30 cycles) and early metabolic responses on FDG-PET/CT were observed [1] [2]. In leukemia, dramatic but transient reduction in circulating blasts was seen [3]. |
This compound is a potent small-molecule inhibitor that primarily targets cyclin-dependent kinases 1, 2, 5, and 9, with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (1-4 nM) [1] [4]. The following diagram illustrates its core mechanism of action and downstream effects.
Diagram 1: this compound inhibits multiple CDKs, disrupting cell cycle progression and transcription to induce apoptosis.
The diagram shows how this compound's multi-target action leads to dual anti-tumor effects: cell cycle arrest and transcription disruption, which synergize to induce apoptosis [1] [4] [5].
Here are detailed methodologies for key pharmacodynamic assays used in this compound clinical trials.
This assay evaluates the functional impact of CDK inhibition on immune cells and serves as a surrogate for target engagement [1] [2].
This immunohistochemistry (IHC)-based protocol directly measures the effect of this compound on its central cell cycle target [1].
This protocol evaluates the downstream pro-apoptotic effects of this compound [3] [5].
The following workflow outlines a typical in vitro experiment to evaluate this compound's efficacy and mechanism of action in cancer cell lines.
Diagram 2: A standard workflow for evaluating this compound's effects on cancer cells in vitro.
Key Considerations for Researchers:
This protocol outlines the steps for establishing a zebrafish Patient-Derived Xenograft (zPDX) model and using it to evaluate the efficacy of dinaciclib, either as a single agent or in combination with cisplatin.
The diagram below illustrates the complete experimental workflow, from zebrafish preparation to data analysis.
casper mutant strain for optimal optical transparency [1] [2]. For angiogenesis studies, the Tg(fli1:eGFP) line with GFP-labeled blood vessels is recommended [3] [2].This section integrates specific data from a 2024 study that tested this compound in a zebrafish xenograft model of testicular cancer [6].
| Assay Endpoint | Experimental Group | Key Finding | Significance |
|---|---|---|---|
| Cell Viability (in vitro) | This compound (IC50) | Reduced viability in both cisplatin-sensitive and resistant nonseminoma cells [6] | Confirms this compound efficacy in target cancer type [6] |
| Cell Viability (in vitro) | Cisplatin + this compound | Enhanced reduction vs. cisplatin alone [6] | Demonstrates synergistic effect [6] |
| Tumor Growth (in vivo) | Cisplatin + this compound (0.1 µM) | Significant reduction in tumor growth in zebrafish xenografts [6] | Validates combination therapy efficacy in a live animal model [6] |
| Cell Cycle Analysis | This compound (IC50) | Induced changes in cell cycle distribution [6] | Suggests mechanism of action involving cell cycle disruption [6] |
This compound (SCH-727965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant promise in preclinical models of various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). As a multi-CDK inhibitor, this compound primarily targets CDK1, CDK2, CDK5, and CDK9 with half maximal inhibitory concentration (IC50) values in the 1-4 nM range, enabling effective disruption of cell cycle progression and transcriptional regulation in malignant cells. The compound's mechanism involves suppression of retinoblastoma (Rb) protein phosphorylation, induction of caspase-mediated apoptosis, and inhibition of cellular proliferation across diverse tumor cell lines. Notably, this compound has also been shown to induce immunogenic cell death (ICD), characterized by increased surface calreticulin expression and ATP release, which promotes antitumor immune responses by enhancing CD8+ T-cell infiltration into tumors [1] [2].
The therapeutic application of this compound in PDAC represents a particularly significant advancement given the notorious resistance of this malignancy to conventional therapies. PDAC remains one of the most lethal cancers with a median survival of only 6 months and is projected to become the second leading cause of cancer-related deaths in the United States by 2030. The aggressive nature of PDAC, coupled with its dense desmoplastic stroma and immunosuppressive microenvironment, necessitates novel treatment approaches that can address these unique pathological features. This compound has demonstrated compelling activity in transgenic KPC mouse models (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that closely recapitulate human PDAC pathogenesis, making them ideal for preclinical therapeutic evaluation [1].
Table 1: this compound's Primary Kinase Targets and Biochemical Properties
| Target CDK | IC50 Value (nM) | Primary Function | Biological Consequence of Inhibition |
|---|---|---|---|
| CDK1 | 3 | Cell cycle (G2/M transition) | Cell cycle arrest, apoptosis |
| CDK2 | 1 | Cell cycle (G1/S transition) | Suppressed Rb phosphorylation, proliferation arrest |
| CDK5 | 1 | Neuronal function, transcription | Altered RAS-RAL signaling |
| CDK9 | 4 | Transcriptional elongation | Reduced MCL1 expression, apoptosis |
| CDK4/6 | 60-100 | Cell cycle (G1 progression) | Partial inhibition at higher concentrations |
In comprehensive preclinical studies using the spontaneous PDAC KPC model, this compound administration (40 mg/kg intraperitoneally twice weekly for three weeks) demonstrated significant therapeutic efficacy, including delayed tumor progression (P < 0.001) and prolonged overall survival (P = 0.007) compared to untreated controls. Histopathological analysis revealed the mechanistic basis for these effects, showing significantly reduced tumor cell proliferation (as measured by Ki67 staining) and increased apoptosis (as measured by cleaved caspase 3 immunostaining). Furthermore, immunohistochemical analysis demonstrated a notable increase in tumor-infiltrating CD8+ T-cells following this compound treatment, suggesting enhanced antitumor immunity as part of its mechanism of action. These findings establish this compound as a promising therapeutic candidate for PDAC capable of targeting both cancer cell-intrinsic pathways and the immunosuppressive tumor microenvironment [1].
Magnetic resonance imaging has emerged as a powerful non-invasive methodology for monitoring this compound treatment response in preclinical models. Dynamic contrast-enhanced MRI techniques enable quantitative assessment of tumor vascular properties, including perfusion and permeability, while diffusion-weighted imaging (DWI) provides insights into cellular density and membrane integrity. In KPC mouse models, this compound treatment resulted in significantly lower apparent diffusion coefficient (ADC) values (P = 0.033) derived from DWI, indicating increased water restriction potentially due to cellular shrinkage and nuclear condensation during apoptosis. These ADC changes preceded substantial tumor volume reduction, positioning them as early biomarkers of treatment response [1].
Advanced MRI texture analysis has further enhanced response assessment capabilities by quantifying heterogeneity within tumor tissues through mathematical analysis of voxel intensity patterns. Using T2-weighted MRI data, researchers have developed multivariate machine learning models based on texture features that can distinguish this compound-treated tumors with 95.24% accuracy (AUC = 0.93). These texture-based models successfully predicted histopathological markers, including fibrosis (R²adj = 0.82, P < 0.001), CK19 expression (R²adj = 0.92, P < 0.001), and Ki67 proliferation index (R²adj = 0.97, P < 0.001), demonstrating remarkable concordance with gold standard tissue analysis. Furthermore, MRI texture features enabled accurate prediction of overall survival in KPC mice (R²adj = 0.91, P < 0.001), highlighting their potential as non-invasive prognostic biomarkers [3].
Table 2: MRI Biomarkers for Monitoring this compound Response in Preclinical PDAC Models
| Biomarker Category | Specific Parameters | Technical Approach | Correlation with Treatment Response |
|---|---|---|---|
| Morphometric | Tumor volume | T2-weighted MRI | Reduced growth rate |
| Cellularity | Apparent Diffusion Coefficient (ADC) | Diffusion-weighted MRI | Significant decrease (P = 0.033) |
| Microstructural | Texture features (entropy, contrast, homogeneity) | T2-weighted MRI texture analysis | Accurate treatment classification (95.24%) |
| Pathophysiological | Fibrosis prediction | Multivariate regression of texture features | Strong correlation (R²adj = 0.82) |
| Proliferation | Ki67 prediction | Multivariate regression of texture features | Strong correlation (R²adj = 0.97) |
| Survival | Overall survival prediction | Multivariate regression of texture features | Strong correlation (R²adj = 0.91) |
The translation of this compound from preclinical models to human clinical trials has established its safety profile and provided preliminary evidence of bioactivity in patients with advanced malignancies. In a phase I dose-escalation study, this compound was administered as a 2-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle to patients with refractory solid tumors. The study determined the maximum administered dose (MAD) to be 14 mg/m² and established a recommended phase 2 dose (RP2D) of 12 mg/m² based on dose-limiting toxicities that included orthostatic hypotension and elevated uric acid. The most common adverse events reported were nausea, anemia, decreased appetite, and fatigue, which were generally manageable with supportive care [4].
A separate phase I study investigating alternative dosing schedules evaluated this compound administered once every three weeks as 2-hour (50 mg/m²), 8-hour (7.4 mg/m²), or 24-hour (10.4 mg/m²) infusions. The dose-limiting toxicities observed in this trial included pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, and hypotension. Pharmacokinetic analysis revealed rapid distribution and a short plasma half-life, consistent with the compound's mechanism of action. Importantly, pharmacodynamic assessments demonstrated that this compound administered at the RP2D significantly inhibited lymphocyte proliferation in an ex vivo stimulated lymphocyte assay, confirming target engagement and biological activity at tolerated doses [5].
Despite limited objective tumor responses according to RECIST criteria in early clinical trials, a subset of patients (n=8) achieved prolonged stable disease lasting between 6 and 30 treatment cycles. This clinical benefit was supported by pharmacodynamic evidence of target modulation in both surrogate tissues and tumor biopsies. Analysis of skin and tumor tissue samples revealed that this compound treatment reduced Rb phosphorylation at CDK2-specific phospho-sites and modulated expression of cyclin D1 and p53, changes indicative of effective CDK inhibition. Additionally, metabolic response assessment using 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) demonstrated early reductions in tumor glycolytic activity in some patients, providing further evidence of biological activity [5].
These collective findings from phase I trials support continued clinical development of this compound and provide justification for its evaluation in combination with other therapeutic modalities. The well-characterized safety profile, evidence of target engagement, and observed disease stabilization across multiple tumor types underscore this compound's potential as a valuable addition to the oncology therapeutic arsenal, particularly for malignancies with limited treatment options like PDAC [4] [5].
Standardized MRI acquisition protocols are essential for reliable assessment of this compound treatment response in both preclinical and clinical settings. For preclinical studies in mouse models, imaging should be performed using high-field MRI systems (≥7.0 Tesla) with dedicated rodent coils to achieve sufficient spatial resolution for accurate tumor characterization. The protocol should include multiple contrast weightings to enable comprehensive evaluation of different aspects of tumor pathophysiology, with specific sequence parameters optimized for pancreatic tumor imaging [1] [3].
The core acquisition protocol should include T2-weighted imaging in multiple planes (axial and coronal) for anatomical assessment and tumor volumetry, with parameters such as TR = 1600-2066 ms, TE = 37-40 ms, slice thickness = 0.8-1.0 mm with minimal gap, and in-plane resolution of approximately 100 μm. T1-weighted imaging should be performed before and after contrast administration for perfusion assessment, using parameters including TR = 630 ms, TE = 20 ms, flip angle = 90°, slice thickness = 0.7 mm, and in-plane resolution of approximately 150 μm. Diffusion-weighted imaging should be acquired with b-values of 0, 500, and 1000 s/mm² to enable ADC calculation, which serves as a sensitive biomarker for early treatment response [1].
For clinical applications, standard 1.5T or 3.0T clinical MRI systems can be employed with dedicated abdominal phased-array coils. Sequence parameters should be adapted from the preclinical protocol with appropriate adjustments for field strength and human anatomy, maintaining emphasis on multiparametric acquisition including T2-weighted, T1-weighted pre/post-contrast, and diffusion-weighted sequences. Consistent positioning and sequence parameters across serial examinations are critical for reliable longitudinal assessment of treatment response [3].
Successful implementation of MRI for this compound response monitoring requires careful attention to several technical and practical considerations. Respiratory motion compensation is essential for pancreatic imaging and can be achieved through respiratory gating or triggering techniques, particularly in preclinical models where respiratory rates are high. Animal-specific considerations include maintenance of body temperature during imaging using a waterbed heating system, continuous monitoring of physiological parameters, and proper anesthetic delivery (typically isoflurane) via an automated system [1] [3].
For both preclinical and clinical imaging, standardized positioning and consistent imaging planes across serial scans facilitate accurate longitudinal comparison. Implementation of quality assurance procedures, including regular phantom scanning to monitor system performance and standardization of image analysis pipelines, ensures reproducibility and reliability of quantitative imaging biomarkers. Additionally, integration with complementary modalities such as FDG-PET can provide valuable metabolic information that complements the structural and functional data obtained from MRI [5] [3].
ADC quantification provides a sensitive measure of treatment-induced changes in tumor cellularity and membrane integrity. Analysis should be performed by placing regions of interest (ROIs) encompassing the entire tumor on parametric ADC maps, carefully excluding necrotic areas, major blood vessels, and artifacts. The mean ADC value within the ROI should be calculated at baseline and serially during treatment, with a significant decrease in ADC (P < 0.05) indicating early treatment response. For optimal sensitivity, ROI placement should be consistent across timepoints, preferably using semi-automated coregistration techniques to ensure positional reproducibility [1].
Radiomic texture analysis enables quantification of intra-tumoral heterogeneity that may not be apparent through conventional imaging assessment. The analytical pipeline involves multiple sequential steps: (1) tumor segmentation using manual or semi-automated methods on T2-weighted images; (2) image discretization using a fixed bin size approach to standardize intensity values; (3) feature extraction using multiple mathematical methods including first-order statistics, co-occurrence matrix, run-length matrix, local binary patterns, fractal analysis, histogram of oriented gradients, and wavelet transforms; (4) feature selection through elimination of highly correlated features (|r| > 0.8) and identification of the most discriminative features using exhaustive search procedures; and (5) model building using machine learning algorithms such as support vector machines for classification and multivariate regression for prediction of histopathological markers and survival [3].
Implementation of this analytical approach requires specialized computational resources and programming expertise, typically using platforms such as MATLAB or Python with dedicated image processing toolboxes. Validation should include cross-validation techniques such as leave-one-out cross-validation to assess model performance and prevent overfitting. For clinical translation, development of user-friendly interfaces that enable clinical radiologists to apply validated models without specialized computational expertise will facilitate broader implementation [3].
The KPC transgenic mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) represents the preferred preclinical model for evaluating this compound efficacy in PDAC due to its close recapitulation of human disease pathogenesis. Animals should be monitored for tumor development beginning at 2-3 months of age, with serial MRI scans performed every 2-4 weeks to detect pancreatic tumors once they reach a diameter of approximately 2 mm. Upon tumor detection, animals should be randomized into treatment and control groups, with this compound administered at 40 mg/kg via intraperitoneal injection twice weekly for three weeks. Control animals should receive vehicle solution (20% hydroxypropyl β cyclodextrin) on the same schedule [1] [3].
Animal well-being should be monitored daily throughout the study, with regular assessment of weight loss, activity level, and overall clinical condition. Predefined humane endpoints should be strictly observed, including >20% weight loss, extreme lethargy, significantly decreased mobility, tumor size >2 cm, or moribund status. Overall survival should be calculated as the number of days from treatment initiation until reaching a humane endpoint, with statistical comparison between groups using appropriate methods such as the log-rank test [1].
At experimental endpoints, comprehensive necropsy should be performed with collection of pancreatic tumors and other relevant tissues for histopathological analysis. Tissue samples should be divided for parallel processing, including fresh-frozen samples for molecular analyses, formalin-fixed paraffin-embedded (FFPE) samples for standard histology and immunohistochemistry, and specialized preservation for potential ultrastructural analysis. For optimal correlation with MRI findings, careful spatial registration between imaging planes and histological sections should be maintained using anatomical landmarks [1] [3].
Standard hematoxylin and eosin staining should be performed for general morphological assessment, while specialized staining should include Masson's trichrome for fibrosis quantification, immunohistochemistry for CK19 (an adenocarcinoma marker), and Ki67 immunostaining for proliferation assessment. Additional staining for cleaved caspase-3 should be performed to evaluate apoptosis, and CD8+ T-cell infiltration should be quantified through immunohistochemistry. Histopathological analysis should be performed by an experienced pathologist blinded to treatment groups, with quantitative digital image analysis using platforms such as ImageJ to ensure objective quantification of staining patterns [1] [3].
The following workflow diagram illustrates the comprehensive integration of this compound treatment with multiparametric MRI response assessment, highlighting the key components and their interrelationships in the evaluation pipeline:
The integration of multiparametric MRI with advanced analytical techniques provides a powerful platform for comprehensive assessment of this compound treatment response in pancreatic cancer. The protocols outlined in this document establish standardized methodologies for non-invasive monitoring of therapeutic efficacy, encompassing image acquisition, quantitative analysis, and histopathological validation. The demonstrated utility of ADC values and texture features as early biomarkers of response addresses a critical need in oncology drug development, potentially enabling more efficient clinical translation of promising therapeutic agents like this compound.
Future developments in this field will likely focus on refining analytical techniques, validating biomarkers in larger prospective studies, and integrating additional modalities such as molecular imaging to provide even more comprehensive assessment of treatment effects. The application of artificial intelligence approaches for automated tumor segmentation and feature extraction may further enhance the efficiency and reproducibility of response assessment. As this compound continues through clinical development, these advanced imaging methodologies will play an increasingly important role in optimizing its therapeutic application and identifying patient populations most likely to benefit from this promising targeted therapy.
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9 [1]. Its mechanism of action, which disrupts cell cycle progression and transcription, leads to rapid apoptosis (programmed cell death) of tumor cells [2]. This sudden breakdown of a large number of cells releases intracellular contents (potassium, phosphate, and nucleic acids) into the bloodstream, causing the metabolic derangements characteristic of TLS [3] [4].
Clinical evidence from trials identifies this compound as a high-risk agent for inducing TLS [4] [1]. One phase I study in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) reported that 8 out of 52 treated patients experienced acute tumor lysis; two of these required hemodialysis [1].
Preventing TLS is the cornerstone of management. The approach should be tailored to the patient's individual risk, which is influenced by the type of malignancy, tumor burden, and baseline renal function [4] [5].
The table below summarizes the factors that place patients at higher risk for TLS when receiving this compound:
| Risk Factor Category | Specific Factors |
|---|---|
| Cancer Type | Hematologic malignancies (e.g., leukemia, lymphoma, multiple myeloma) [3] [6] [1] |
| Tumor Burden | High tumor burden or metastatic disease; elevated white blood cell count (e.g., >25,000/μL); high levels of Lactate Dehydrogenase (LDH) [3] [4] |
| Therapeutic Agent | Treatment with high-risk agents like this compound [3] [4] |
| Patient-Specific Factors | Pre-existing kidney disease; dehydration; advanced age [3] [5] |
For high-risk patients, proactive measures are essential. The following table outlines the key components of TLS prophylaxis:
| Prophylactic Measure | Protocol Details |
|---|---|
| Intravenous Hydration | Begin 24-48 hours before this compound infusion. Use isotonic fluids at 2-3 L/m²/day to maintain high urine output [5]. |
| Hypouricemic Agents | Rasburicase is preferred for high-risk patients. It rapidly breaks down existing uric acid. A single dose of 0.1-0.2 mg/kg or a fixed dose (e.g., 6 mg) is often effective [4] [5]. Allopurinol (100 mg/m² every 8 hours) can be used for prophylaxis in intermediate-risk patients, but it only prevents new uric acid formation [3] [4]. |
| Stepped Dosing | A dose-escalation schedule (e.g., 7 mg/m² in week 1, 10 mg/m² in week 2, then 14 mg/m² thereafter) is recommended to mitigate TLS risk with this compound [1]. |
| Monitoring | Monitor serum electrolytes (potassium, phosphate, calcium), uric acid, and creatinine at least every 4-6 hours for the first 48-72 hours post-infusion [5]. |
For researchers conducting preclinical studies or early-phase trials, establishing a rigorous monitoring protocol is critical for subject safety.
The following diagram illustrates the recommended monitoring workflow and emergency response logic for managing TLS risk in a research setting:
If laboratory or clinical TLS develops, immediate action is required:
The table below summarizes the core scientific problem based on experimental evidence.
| Protective Factor | Effect on Dinaciclib Cytotoxicity | Key Findings from Experimental Data |
|---|---|---|
| Direct Contact with Stromal Cells (e.g., HS-5 cell line, primary MSCs) | Antagonizes / Abrogates [1] [2] [3] | A 2-hour pre-exposure of CLL cells to stromal cells or a fibronectin-coated plate almost completely abrogates this compound-induced apoptosis [2]. |
| Soluble Cytokines (e.g., CD40L, IL-4, BAFF, TNF-α) | No Protection / Overcome by this compound [1] [2] [3] | This compound promotes apoptosis and antagonizes the protective effects of these soluble cytokines, which are important in the CLL microenvironment [1] [2]. |
| PI3K Signaling Pathway | Reverses Stromal Protection [2] [3] | The protective effect of direct stromal contact is reversed by pan-PI3K inhibitors (e.g., LY294002) and, more specifically, by p110α isoform-specific inhibitors (e.g., PIK-75) [2]. |
To investigate strategies for overcoming stromal protection in your lab, you can use the following co-culture methodology.
Objective: To evaluate the efficacy of this compound in combination with a PI3K inhibitor in overcoming stromal cell-mediated protection of primary CLL cells.
Workflow Overview:
Detailed Methodology:
Stromal Co-culture Setup:
CLL Cell Isolation and Treatment:
Viability Assessment:
Q1: Why does direct stromal contact protect CLL cells from this compound, while soluble cytokines do not? A1: The protection is highly dependent on cell adhesion-mediated signaling. Direct contact via adhesion molecules (e.g., VLA-4 integrin binding to fibronectin or VCAM-1 on stroma) activates strong pro-survival signals within the CLL cell that soluble factors alone cannot fully replicate [4] [6]. This contact triggers specific pathways, such as the PI3K pathway, that counteract the pro-apoptotic signals initiated by this compound [2].
Q2: Which specific PI3K isoform is implicated in stromal protection, and what inhibitor should I use? A2: Evidence points to the p110α isoform as the key mediator. Experiments show that the p110α-specific inhibitor PIK-75 can reverse stromal protection, while inhibitors targeting the p110δ (IC87114) or p110β (TGX-221) isoforms could not [2]. This makes a p110α-specific inhibitor the preferred choice for these experiments.
Q3: Are there other potential strategies to overcome this protection? A3: While PI3Kα inhibition is the most direct strategy supported by the data, other approaches focus on broadly disrupting the microenvironmental interaction. These include:
The following table summarizes the primary resistance mechanisms and potential strategies to overcome them identified in pre-clinical models.
| Mechanism | Description | Evident In | Potential Overcoming Strategy |
|---|---|---|---|
| Upregulation of Anti-apoptotic Proteins | Increased expression of pro-survival proteins like MCL-1 and BCL-xL can counter this compound-induced apoptosis [1] [2]. | B-cell Acute Lymphoblastic Leukemia (B-ALL) [2], Gastric Cancer models [1] | Combination with BCL-2 inhibitors (e.g., venetoclax) [2] [3]. |
| Activation of Compensatory Survival Pathways | This compound resistance can be mediated by upregulation of the Wnt/β-catenin signaling pathway [4] [5]. | Acute Myeloid Leukemia (AML) models with BETi resistance [4] [5] | This compound itself inhibits Wnt signaling; combination with BET inhibitors [4] [5]. |
| Alternative Signaling Pathways | Cancer cells may utilize parallel pathways like ERK/STAT3/MYC for survival and proliferation when CDKs are inhibited [6]. | AML cell lines (e.g., KG-1) [6] | Target the alternative pathway; this compound can suppress this pathway in sensitive cells [6]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt to study resistance in your models.
This protocol is based on studies that identified MCL-1 as a key mediator of resistance to BCL-2 inhibition and the synergistic effect of this compound [2] [3].
This protocol is derived from studies showing this compound reverses BET inhibitor resistance by inhibiting the Wnt pathway [4] [5].
The following diagrams illustrate the logical workflow for investigating resistance and the key signaling pathways involved.
Q1: Are there any known biomarkers that can predict this compound resistance in acute leukemia? While not yet validated clinically, pre-clinical studies suggest that high basal levels of MCL-1 are a strong indicator of potential resistance to this compound, especially regarding its ability to synergize with BCL-2 inhibitors [2]. Conversely, constitutive activation of the Wnt/β-catenin pathway may predict resistance in contexts involving BET proteins [4] [5].
Q2: My AML cell lines show initial sensitivity to this compound but quickly develop resistance. What is the most promising combinatorial approach? The most promising strategies, based on recent literature, involve vertical inhibition of multiple survival pathways.
Q3: Beyond apoptosis and cell cycle, what other mechanisms should I investigate? Recent evidence points to the role of epigenetic regulation. One study in gastric cancer showed that CDK1 (a target of this compound) regulates SOX9 stability via a DNMT1/miR-145 axis [1]. Investigating similar epigenetic mechanisms, such as methylation-dependent silencing of microRNAs that control pro-survival genes, could reveal novel resistance pathways in leukemia.
The table below summarizes the key hepatic and non-hepatic adverse events observed in clinical trials.
| Adverse Event | Frequency & Severity | Details from Clinical Trials |
|---|---|---|
| Hepatotoxicity (Transaminitis) | Infrequent and generally mild [1] [2] | No widespread signal for significant liver injury; some patients experienced transient, asymptomatic lab abnormalities [2]. |
| Tumor Lysis Syndrome (TLS) | Major clinical concern, can require dialysis [1] [3] | A key dose-limiting toxicity, particularly in CLL patients; managed with stepped-up dosing, IV hydration, and rasburicase [1] [3]. |
| Other Common AEs | Frequent but often low-grade [1] [2] | Includes nausea, fatigue, anemia, decreased appetite, and orthostatic hypotension [1] [2]. |
For researchers conducting preclinical or clinical studies with this compound, the following monitoring and management strategies are recommended.
Is hepatotoxicity a common dose-limiting toxicity for this compound? No. Based on available clinical data, hepatotoxicity is not a common dose-limiting toxicity for this compound. The primary clinical concern, especially in hematologic malignancies, is Tumor Lysis Syndrome (TLS) [1] [3].
How does this compound's hepatotoxicity profile compare to other CDK inhibitors? this compound's profile appears different from that of CDK4/6 inhibitors like ribociclib and abemaciclib, for which hepatotoxicity is a recognized class effect requiring routine monitoring [6]. This compound, which inhibits CDK1, 2, 5, and 9, has not shown a similar strong signal for liver injury in clinical reports [1] [2].
What is the proposed mechanism for this compound's effects in cancer cells? this compound induces apoptosis and cell cycle arrest primarily by inhibiting CDK1, CDK2, CDK5, and CDK9. This leads to the suppression of key survival proteins like Mcl-1 and disruption of cell cycle progression, as illustrated below [1] [7] [8].
The table below summarizes the core mechanisms by which dinaciclib is understood to reverse BET inhibitor (BETi) resistance.
| Mechanism of Action | Key Findings | Experimental Model(s) | Relevant Citation |
|---|---|---|---|
| Inhibition of Wnt/β-catenin Signaling | This compound downregulates key pathway components: β-catenin, Wnt co-receptor LRP6, and other targets. | AML cell lines (e.g., MV4-11, MOLM-13), primary AML samples, in vivo models. | [1] [2] |
| Additive Effect with BETi | Combination of this compound and BETi (PLX51107) shows additive effects on cell proliferation and apoptosis. | AML cell lines, primary patient samples, stromal co-culture systems. | [1] |
| Circumvention of BETi Resistance | This compound sensitivity and Wnt pathway inhibition are maintained in BETi-resistant cells. | Engineered BETi-resistant AML cell models. | [1] |
This mechanism can be visualized in the following pathway diagram:
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to test the additive or synergistic effects of this compound and a BET inhibitor [1].
This method quantifies cell death induced by the drug combination [1].
This protocol assesses the effect of this compound on the key resistance pathway [1].
AXIN2, MYC).Q1: My combination assay shows no additive effect. What could be wrong?
Q2: Are the effects of this compound specific to Wnt inhibition?
Q3: Can this combination strategy be applied to cancers other than AML?
Q4: What are the critical pharmacokinetic or toxicity concerns for translating this combination?
For easy comparison, here is a summary of critical quantitative data from the key study [1] [2].
| Parameter | Value / Range | Context / Notes |
|---|---|---|
| This compound IC₅₀ | Low nanomolar range | Across various AML cell lines and primary samples. |
| BETi (PLX51107) IC₅₀ | Not specified in abstract | Used in combination with this compound. |
| Combination Index | Additive | Effect observed in cell lines, primary samples, and in vivo. |
| Key Downregulated Targets | β-catenin, LRP6 | Confirmed via immunoblotting and gene expression analysis. |
| Apoptosis Induction | Significant increase | Measured by Annexin V/PI staining and cleaved Caspase-3. |
Orthostatic hypotension is a recognized dose-limiting toxicity of this compound. The table below summarizes key evidence from clinical studies.
| Evidence Source | Study Details | Relevant Findings on Orthostatic Hypotension |
|---|
| Phase I Dose-Escalation Study [1] [2] | Population: Adults with advanced solid tumors. Dosing: 2-hour IV infusion on days 1, 8, and 15 of a 28-day cycle. | Dose-Limiting Toxicity (DLT): Occurred at the Maximum Administered Dose (MAD) of 14 mg/m² [1]. Recommended Phase 2 Dose (RP2D): Established at 12 mg/m², partly due to DLTs including orthostatic hypotension [1]. | | ScienceDirect Overview [2] | Summarizes findings from multiple clinical trials. | Frequency: Orthostatic hypotension was reported in about 20% of patients receiving this compound in phase I studies [2]. |
Accurate and consistent monitoring is essential for identifying orthostatic hypotension in preclinical and clinical settings.
While specific protocols for reversing this compound-induced orthostatic hypotension are not detailed in the search results, the following general clinical approaches can guide your safety monitoring and experimental design [3] [4].
Non-Pharmacological Interventions:
Pharmacological & Dosing Considerations:
You will find several well-established methods for assessing this compound's cytotoxicity in the literature. The core principle across these assays is to measure a marker of cell health (like viability, ATP levels, or apoptosis) after treatment with the drug.
Table 1: Summary of this compound Cytotoxicity Assay Methods
| Assay Method | Key Readout | Typical Protocol Summary | Cell Lines Demonstrated | Citation |
|---|---|---|---|---|
| Cell Viability (MTT) | Metabolic activity / Formazan dye absorbance | Seed cells (e.g., 10,000/well in 24-well plate), treat with this compound for 48 hours, add MTT reagent, measure absorbance [1]. | NT2/D1, NCCIT (testicular cancer) [1] | |
| Cell Viability (CCK-8/WST-8) | Metabolic activity / Formazan dye absorbance | Seed cells (10,000/well in 96-well plate), treat with this compound for 24-48 hours, add CCK-8 reagent, measure absorbance at 450nm [2]. | NB-19, SK-N-AS [2] | |
| ATP-based Luminescence | Cellular ATP levels (indicator of viability) | Treat cells with this compound for 72 hours, add reagent to lyse cells and measure luminescence (relative light units, RLU) [3]. | KKU-100, OCUG-1, OZ (biliary tract cancer) [3] | |
| Caspase 3/7 Activity | Apoptosis induction (luminescence) | Treat cells with this compound, then add caspase-Glo 3/7 reagent to measure luminescence from caspase cleavage [4]. | CHNG6 (cholangiocarcinoma PDX cells), HuCCT1, KMCH [4] | |
| Flow Cytometry (Annexin V/PI) | Apoptosis and necrosis quantification | Treat CLL cells with this compound for a relevant period (e.g., 2-hour exposure tested), stain with Annexin V-FITC and Propidium Iodide (PI), analyze by flow cytometry [5]. | Primary CLL cells [5] |
The following diagram illustrates the general workflow for setting up and optimizing a this compound cytotoxicity assay:
To ensure your assays are robust and reproducible, pay close attention to these critical parameters, which are common sources of variability in cytotoxicity screening.
Table 2: Critical Parameters for Assay Optimization & Troubleshooting
| Parameter | Recommendation / Optimal Condition | Potential Issue if Suboptimal | Citation |
|---|---|---|---|
| Cell Seeding Density | Empirically determine for each cell line. Common range: 2,000 - 10,000 cells/well (96-well plate) [6] [2] [7]. | Over-confluence can mask anti-proliferative effects; low density reduces signal [7]. | |
| Serum Concentration | Typically 10% FBS. Can use serum-free medium for specific cytokines/drugs (e.g., bortezomib) [7]. | Serum can reduce the effect of some drugs; serum-free medium may stress cells [7]. | |
| DMSO Concentration | Keep final concentration low (e.g., ≤0.1%). Use matched DMSO controls for each drug concentration [7]. | Cytotoxicity at concentrations as low as 1%; single control causes inaccurate dose-response curves [7]. | |
| Drug Storage & Evaporation | Avoid long-term storage of diluted drugs. Seal plates properly (e.g., with Parafilm, aluminum tape) during incubation [7]. | Evaporation concentrates drugs and DMSO, leading to artificially increased cytotoxicity and skewed IC₅₀ values [7]. | |
| Assay Incubation Time | Kinetic analysis over 24-72 hours is recommended. The effect can be time-dependent [6] [3]. | A single time-point may miss early apoptosis or long-term effects [6]. | |
| Cell Health & Passage Number | Use low-passage cells and maintain consistent culture conditions. Regularly authenticate and test for mycoplasma [1]. | Genetic drift and contamination lead to inconsistent results and poor replicability [1]. |
Q1: My dose-response curves are inconsistent between replicates. What could be wrong? This is often due to evaporation and DMSO effects [7].
Q2: Why should I consider using this compound in combination with other drugs like cisplatin? Preclinical studies show that this compound can reverse cisplatin (CP) resistance in certain cancers.
Q3: What is a typical IC₅₀ range I can expect for this compound? this compound is potent at low nanomolar concentrations, but sensitivity varies by cell line.
Q4: How does this compound's mechanism of action relate to the cytotoxicity I measure in the assay? this compound is a multi-CDK inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 [8].
The dosing schedule for dinaciclib varies significantly between clinical trials for humans and preclinical studies in mice. The table below summarizes the key regimens identified.
| Context / Model | Recommended Dosing Schedule | Administration Method | Key Findings & Rationale |
|---|---|---|---|
| Clinical: Advanced Solid Tumors [1] | 12 mg/m² or 14 mg/m², once weekly for 3 weeks, followed by a 1-week rest (28-day cycle) | 2-hour intravenous (IV) infusion | Maximum Administered Dose (MAD) was 14 mg/m²; weekly schedule was generally safe and well-tolerated, with evidence of disease stabilization [1]. |
| Clinical: Relapsed Chronic Lymphocytic Leukemia (CLL) [2] | 14 mg/m², once weekly for 3 weeks, followed by a 1-week rest (4-week cycles) | 2-hour IV infusion | This was the Maximum Tolerated Dose (MTD); tumor lysis syndrome (TLS) was a notable risk, requiring intensive prophylactic management [2]. |
| Clinical: Advanced Solid Tumors (Alternative Schedule) [3] | 50 mg/m² (2-h infusion), 7.4 mg/m² (8-h infusion), or 10.4 mg/m² (24-h infusion), administered once every 3 weeks | 2-, 8-, or 24-hour IV infusion | This intermittent schedule was chosen based on the propensity for apoptotic effects with brief, intermittent exposures and the need for a recovery period [3]. |
| Preclinical: Anaplastic Thyroid Cancer (ATC) Mouse Xenograft [4] | 40 mg/kg or 50 mg/kg, administered daily via intraperitoneal (IP) injection | Intraperitoneal (IP) injection | Higher-dose (50 mg/kg) caused slight but significant weight loss, while the lower dose (40 mg/kg) was effective without this effect [4]. |
Here are detailed protocols from the in vivo studies cited above.
The following diagrams illustrate the compound's mechanism of action and a key clinical safety consideration.
The workflow below outlines a logical approach to optimizing this compound dosing for a new cancer model, integrating both in vitro and in vivo steps.
I hope this structured information provides a solid foundation for your research and development efforts.
The table below summarizes key data from a Phase III trial in patients with refractory CLL, many of whom were heavily pre-treated and had high-risk features like del(17p) [1].
| Parameter | Dinaciclib | Ofatumumab |
|---|---|---|
| Progression-Free Survival (PFS) | 59.7 weeks (95% CI: 45.0, 92.1) [1] | 25.7 weeks (95% CI: 9.3, 40.7) [1] |
| Overall Response Rate (ORR) | 40.0% (all Partial Responses) [1] | 8.3% [1] |
| Stable Disease | 35.0% [1] | 45.8% [1] |
| Overall Survival (OS) - All | 21.2 months (95% CI: 16.6, NR) [1] | 16.7 months (95% CI: 2.3, 20.2) [1] |
| OS in del(17p) subgroup | 21.2 months (95% CI: 1.4, 21.2) [1] | 5.4 months (95% CI: 0.4, NR) [1] |
| Common Grade ≥3 AEs | Neutropenia (35%), thrombocytopenia (20%), decreased neutrophil count (20%) [1] | Neutropenia (9.1%), thrombocytopenia (9.1%) [1] |
| Serious Infections | Pneumonia (5%), sepsis (5%) [1] | Pneumonia (14%), sepsis (14%) [1] |
| Treatment-Related Deaths | 2 (pneumonia, febrile neutropenia) [1] | 0 [1] |
The two drugs work through entirely distinct mechanisms, which explains their different efficacy and safety profiles.
This compound is a small molecule inhibitor that targets multiple CDKs (1, 2, 5, and 9), disrupting key cellular processes [1] [2].
Ofatumumab is a fully human monoclonal antibody that targets the CD20 antigen on the surface of B-cells, including malignant CLL cells [4] [5].
The distinct mechanisms suggest different therapeutic applications. This compound's intracellular action directly inhibits survival pathways, while ofatumumab acts extracellularly via immune recruitment. Preclinical data supports exploring This compound in combination with other targeted agents like BTK inhibitors (ibrutinib) or BCL2 inhibitors (venetoclax) to overcome resistance mechanisms [3].
| Cancer Type | Model System | Key Findings (Combination: Dinaciclib + Cisplatin) | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Testicular Cancer (Nonseminoma) | CP-resistant NT2/D1 and NCCIT cell lines; Zebrafish xenograft | Significant reduction in cell viability and proliferation; Enhanced tumor growth inhibition in vivo | Targets CDK5 (overexpressed in CP-resistant models); Induces cell cycle arrest [1]. | |
| Ovarian Cancer | A2780, SKOV-3, OVCAR-3 CP-resistant cell lines; Primary patient cells | Additive effect with cisplatin; Highly effective in CP-refractory primary cells (IC50 in nM range) | Pan-CDK inhibition; Induces G2/M cell cycle arrest and apoptosis; independent of platinum resistance status [2]. | |
| Gastric Cancer | Cell lines; Patient-derived tumoroids (PDX) mouse models | Synergistic reduction in tumor volume; Extended survival in PDX models | Inhibits CDK1-SOX9-BCL-xL axis; Downregulates anti-apoptotic BCL-xL [3]. | |
| Cholangiocarcinoma (CCA) | Patient-derived xenograft cells (PDXC); Cell lines; PDX mouse model | Robust, sustained tumor growth inhibition greater than either drug alone | Suppresses CDK2/5/9; Induces caspase-dependent apoptosis; Downregulates BCL-2 and BCL-XL [4]. |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.
Cell Viability and Proliferation (MTT Assay)
Apoptosis Analysis (Flow Cytometry)
Cell Cycle Analysis (Flow Cytometry)
In Vivo Efficacy (Mouse & Zebrafish Xenograft Models)
This compound overcomes cisplatin resistance in gastric cancer by disrupting a critical signaling pathway that promotes cell survival. The following diagram illustrates this key mechanism and how this compound intervenes.
This model illustrates how this compound, by inhibiting CDK1, can reactivate apoptosis and re-sensitize cancer cells to cisplatin [3].
The synergistic effect between dinaciclib and PARP inhibitors stems from this compound's multi-targeted action on cyclin-dependent kinases (CDKs) that are crucial for DNA damage repair, particularly Homologous Recombination (HR).
| CDK Target of this compound | Role in DNA Damage Repair | Effect of Inhibition |
|---|---|---|
| CDK1/2 | Phosphorylate BRCA1 (S1497), enabling RAD51 focus formation and HR repair [1] | Impairs BRCA1 function and disrupts HR [1] |
| CDK5 | Activates ATM, a key initiator of DNA damage checkpoint signaling [1] | Compromises checkpoint activation and DNA repair [1] |
| CDK9/12 | Regulates transcription of key DNA damage response genes, including BRCA1 and RAD51 [2] [3] | Reduces expression of HR repair proteins [2] |
The following diagram illustrates how these mechanisms converge to create a synthetically lethal interaction with PARP inhibition:
Experimental data across diverse cancer models provides strong evidence for the synergy between this compound and PARP inhibitors, leading to enhanced cancer cell death and suppression of tumor growth.
| Cancer Model | PARP Inhibitor Used | Key Experimental Findings & Synergy Metrics | Reference |
|---|
| Multiple Myeloma | ABT-888 (Veliparib) | • this compound abolished ABT-888-induced BRCA1/RAD51 foci. • Increased γH2AX foci (marker of DNA damage). • Co-treatment slowed MM xenograft growth in mice almost two-fold. | [1] | | Triple-Negative Breast Cancer (TNBC) | Niraparib / Talazoparib | • this compound downregulated MYC and RAD51 expression. • Resensitized niraparib-resistant TNBC cells. • Nano-cocktail with talazoparib significantly slowed tumor progression in HR-proficient xenografts vs. free drugs. | [2] [4] | | Ovarian Cancer | Not Specified (Multiple) | • this compound effective in platinum-resistant cell lines and primary cells. • Combination with cisplatin was additive, suggesting potential for use with DNA-damaging agents. | [5] | | Various Solid Tumors | Veliparib | • A Phase I clinical trial (NCT01434316) established a recommended Phase 2 dose for the combination, confirming clinical feasibility. | [6] |
To evaluate the combination of this compound and PARP inhibitors, researchers typically employ a suite of standardized assays to measure DNA damage, repair capacity, and ultimate cell death.
Cell Viability and Synergy Assays: The High Throughput Survival Assay (HTSA) or MTT assay is used. Cells are treated with single agents or combinations for 72-96 hours, then released into drug-free medium for up to 9 days. Survival is measured via MTT dye absorbance. Software like CalcuSyn analyzes the data to calculate a Combination Index (CI), where CI < 1 indicates synergy [4].
Analysis of DNA Damage and Repair:
In Vivo Xenograft Studies: The efficacy of the drug combination is validated in mouse models. Cancer cells are implanted subcutaneously in mice. Once tumors are established, mice are treated with vehicle, single agents, or the combination. Tumor volume is measured regularly to plot growth curves. Tumor tissues can be analyzed post-treatment for markers of proliferation (Ki-67, pH3) and apoptosis (cleaved caspase-3) [1] [2].
The translation of this combination into clinical practice faces challenges, primarily due to the synergistic toxicity of administering two potent drugs systemically.
Clinical Trial Status: A Phase I trial (NCT01434316) has been completed, which studied Veliparib and this compound in patients with advanced solid tumors. The trial successfully established a recommended Phase 2 dose, demonstrating that the combination is clinically feasible [6]. This lays the groundwork for further efficacy studies.
Nanoformulations to Overcome Toxicity: Research is exploring innovative delivery systems to improve the therapeutic window.
The combination of this compound and PARP inhibitors represents a rationally designed, mechanistically grounded strategy to induce synthetic lethality in a broader range of cancers. While clinical development is ongoing, novel approaches like nanoformulations hold significant promise for mitigating toxicity and unlocking its full therapeutic potential.
| Cancer Type | Model System | Key Findings (In Vitro/In Vivo) | Proposed Primary Mechanism of Action | Reference |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Human & mouse cell lines; mouse models | Potent cell death (IC50: 5-124 nM); reduced tumor growth & improved survival in vivo [1]. | Caspase-dependent apoptosis via CDK9 inhibition, reducing MCL-1 & cFLIP [1]. | [1] |
| Acute Myeloid Leukemia (AML) | HL-60, KG-1 cell lines; primary patient cells | Inhibited cell growth (IC50: 8.46 nM for HL-60); induced apoptosis & cell cycle arrest (G2/M) [2]. | Cell cycle arrest & apoptosis via CDK inhibition or ERK1/STAT3/MYC pathway suppression [2]. | [2] |
| Platinum-Resistant Ovarian Cancer | A2780, SKOV-3 cell lines & cisplatin-resistant variants; primary patient cells | High efficacy (nM range); cisplatin resistance did not confer cross-resistance; additive effect with cisplatin [3]. | Apoptosis & G2/M cell cycle arrest; suppression of RNA polymerase II phosphorylation [3]. | [3] |
| Cholangiocarcinoma (CCA) | Patient-derived xenograft cells (PDXC); cell lines; PDX mouse model | Suppressed growth & induced apoptosis; robust, sustained tumor inhibition alone/with gemcitabine in vivo [4]. | Apoptosis via caspase 3/7 activation; suppression of CDK2/5/9 and BCL-2 family proteins [4]. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Various human cell lines (e.g., H23, H1299) | Induced anaphase catastrophe & apoptosis; effective in wild-type & mutant KRAS models [5]. | Anaphase catastrophe via CDK1 & CDK2 inhibition, causing fatal chromosome missegregation [5]. | [5] |
| Testicular Germ Cell Tumors (Cisplatin-Resistant) | NT2/D1, NCCIT cell lines & cisplatin-resistant variants; zebrafish model | Reduced cell viability in sensitive & resistant models; enhanced cisplatin effect in vitro and in vivo [6]. | Enhanced response to cisplatin, overcoming chemoresistance [6]. | [6] |
The efficacy data in the table above were generated using standard, robust preclinical methodologies. Here are the detailed protocols for the key experiments cited.
The following diagram synthesizes the primary molecular mechanisms by which this compound exerts its anti-cancer effects, as reported across multiple studies.
| Feature | This compound | Erlotinib |
|---|---|---|
| Study Reference | [1] | [1] |
| Mechanism of Action | Cyclin-dependent kinase (CDK) inhibitor [1] | Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1] |
| Primary Endpoint (Part 1) | Median Time-to-Progression (TTP): 1.49 months (95% CI: 1.31, 2.63) [1] | Median Time-to-Progression (TTP): 1.58 months (95% CI: 1.38, 2.83) [1] |
| Objective Response Rate (ORR) | 0% (No objective responses) [1] | Information not specifically stated in the trial results [1] |
| Common Grade 3/4 Adverse Events | Neutropenia, leukopenia, vomiting, diarrhea [1] | Information not provided in the available abstract [1] |
| Key Conclusion | Well-tolerated at 50 mg/m² dose, but no activity as monotherapy in previously treated NSCLC [1] | Established efficacy as a standard of care for advanced NSCLC in second- or third-line settings [1] |
The data in the table above comes from a specific clinical trial. Here are the methodological details of that study.
The following diagram illustrates the distinct biological pathways targeted by this compound and Erlotinib, which explains their different clinical profiles.
The divergent paths of these drugs are further clarified by their different clinical applications:
For researchers and drug development professionals, the key takeaway is that while this compound represents a rationally designed CDK inhibitor, it failed to demonstrate efficacy over Erlotinib in a direct, randomized trial for pre-treated NSCLC.
| Feature | Dinaciclib | Capecitabine |
|---|---|---|
| Drug Class | Small-molecule cyclin-dependent kinase (CDK) inhibitor [1] | Fluoropyrimidine, a prodrug of 5-fluorouracil (5-FU) [2] |
| Primary Targets | CDK1, CDK2, CDK5, CDK9 [3] [4] | Thymidylate synthase (via active metabolites), disrupting DNA/RNA synthesis [5] |
| Primary Mechanism | Induces cell cycle arrest (G2/M) and apoptosis; suppresses transcription [3] | Incorporation into RNA/DNA, inhibiting synthesis and causing cell death [5] |
| Administration | Intravenous infusion (e.g., over 2 hours) [1] [4] | Oral [1] |
| Key Efficacy in BC | Some activity in ER+/HER2- and TNBC subtypes; not superior to capecitabine in phase II [1] | Active in advanced breast cancer after anthracycline/taxane failure; comparator in phase II trials [1] |
| Common Grade 3/4 Adverse Events | Neutropenia, leukopenia, elevated aspartate aminotransferase, febrile neutropenia [1] | Hand-foot syndrome (HFS), other toxicities common to fluoropyrimidines [2] |
The two drugs work through fundamentally different mechanisms to kill cancer cells.
This compound primarily inhibits CDK1, CDK2, CDK5, and CDK9 [3] [4]. This multi-targeted action leads to a cascade of effects:
The following diagram illustrates how this compound simultaneously targets the cell cycle and transcription to inhibit tumor growth.
Capecitabine's mechanism is more direct [2] [5]:
Several in vitro and in vivo studies provide the rationale for this compound, especially in TNBC.
A direct, randomized phase II trial provides the most relevant clinical comparison [1].
Research continues to elucidate the mechanisms behind capecitabine's characteristic side effects.
The comparison reveals distinct profiles for these agents:
The following table summarizes the key molecular effects of dinaciclib on the Wnt/β-catenin signaling pathway based on pre-clinical research:
| Target/Component | Effect of this compound | Experimental Context | Citation |
|---|---|---|---|
| β-catenin | Downregulation of protein levels | Acute Myeloid Leukemia (AML) cell lines | [1] [2] |
| LRP6 (Wnt co-receptor) | Downregulation of protein levels | Acute Myeloid Leukemia (AML) cell lines | [2] [3] |
| Overall Pathway Activity | Inhibition of canonical Wnt/β-catenin signaling; downregulation of multiple components and targets | Acute Myeloid Leukemia (AML) cell lines and primary samples | [1] [2] |
This compound exerts these effects in the context of constitutively active Wnt signaling, which is a known feature of AML and a recognized mechanism of resistance to BET inhibitors (BETi) [2]. The drug's sensitivity and inhibitory effects on the Wnt pathway remain effective even in BETi-resistant AML cells [2].
The following diagram illustrates how this compound targets multiple components of the Wnt/β-catenin pathway:
The primary evidence for this compound's effect on Wnt signaling comes from studies in acute myeloid leukemia (AML). The core findings and methodologies are outlined below.
The experimental data on this compound and Wnt signaling is currently focused on hematological cancers like AML. If your research is in solid tumors, validating these findings in relevant models would be a crucial next step.